molecular formula C12H16O4 B1163911 2-Methyl-4-(2-methylbutyryl)phloroglucinol

2-Methyl-4-(2-methylbutyryl)phloroglucinol

Cat. No.: B1163911
M. Wt: 224.25 g/mol
InChI Key: XGJQNJPFHJCFDN-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJQNJPFHJCFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 2-Methyl-4-(2-methylbutyryl)phloroglucinol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and structurally related acylphloroglucinol compounds. This class of molecules, characterized by a phloroglucinol core with acyl and methyl substitutions, has garnered significant interest within the scientific community for its diverse pharmacological activities.

Natural Occurrences of this compound and its Analogs

While the precise isolation of this compound as a singular entity is not extensively documented, its structural motifs are characteristic of a broader class of dimeric phloroglucinol derivatives primarily found in ferns of the genus Dryopteris. These plants, particularly Dryopteris crassirhizoma and Dryopteris fragrans, are rich sources of complex phloroglucinols that incorporate methylated and acylated phloroglucinol units.[1][2][3][4][5][6][7][8][9] It is highly probable that this compound exists as a monomeric precursor or as a constituent of these larger, dimeric structures.

Other notable plant families that produce a wide array of acylphloroglucinols include Myrtaceae (e.g., Eucalyptus species) and Hypericaceae (e.g., Hypericum species).[10][11][12][13][14][15][16][17][18][19]

Table 1: Prominent Natural Sources of Structurally Related Acylphloroglucinols

Plant SpeciesFamilyKey Related CompoundsReference(s)
Dryopteris crassirhizomaDryopteridaceaeFlavaspidic acid AB, Flavaspidic acid PB[1][3][4]
Dryopteris fragransDryopteridaceaeAspidin BB, Aspidin PB, Dryofragin[2][5][6][7][9]
Eucalyptus speciesMyrtaceaeSideroxylonals, Macrocarpals[17]
Hypericum speciesHypericaceaeVarious geranyloxy-acylphloroglucinols[20][19]

Experimental Protocols for Isolation

The isolation of acylphloroglucinols from their natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a generalized methodology based on successful isolations of structurally similar compounds from Dryopteris rhizomes.

Extraction
  • Plant Material Preparation: Air-dried and powdered rhizomes of the source plant (e.g., Dryopteris crassirhizoma) are used as the starting material.

  • Solvent Extraction: The powdered material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. The acylphloroglucinols are typically enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography: The enriched ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is employed to separate the components into several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds with similar polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual compounds with high purity, preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system is often utilized.

Table 2: Quantitative Data for Representative Acylphloroglucinol Isolation

CompoundPlant SourceExtraction SolventYieldPurityReference(s)
JensenoneEucalyptus jenseniiAcetone2.1% (from dried leaves)>99%[11]
Sideroxylonal BEucalyptus cinereaSideroxylonal-Rich Extract150 mg (from Fr. II)Not specified[17]
Macrocarpal AEucalyptus cinereaSideroxylonal-Rich ExtractNot specifiedNot specified[17]
Aspidin BBDryopteris fragransNot specifiedNot specifiedNot specified[2][7]
Flavaspidic acidsDryopteris crassirhizomaMethanolNot specifiedNot specified[1][4]

Note: The yields and purities are highly dependent on the specific plant material, extraction conditions, and purification methods used.

Biosynthetic and Signaling Pathways

Biosynthesis of Acylphloroglucinols

The biosynthesis of acylphloroglucinols originates from the polyketide pathway.[21][22] The core phloroglucinol ring is formed through the condensation of three molecules of malonyl-CoA. Subsequent modifications, including methylation and acylation with branched-chain acyl-CoAs (such as 2-methylbutyryl-CoA, derived from isoleucine metabolism), lead to the formation of diverse acylphloroglucinol structures.

Biosynthesis MalonylCoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol Core MalonylCoA->Phloroglucinol Polyketide Synthase Methylated_Phloroglucinol Methylated Phloroglucinol Phloroglucinol->Methylated_Phloroglucinol Methyltransferase Target_Compound This compound Methylated_Phloroglucinol->Target_Compound Acyltransferase Acyl_CoA 2-Methylbutyryl-CoA Acyl_CoA->Target_Compound Acyltransferase

Proposed Biosynthetic Pathway for this compound.
Signaling Pathways Modulated by Acylphloroglucinols

Acylphloroglucinols have been shown to exert their biological effects by modulating various intracellular signaling pathways, which are critical in the context of cancer and inflammation.

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression IKK IKK IkB IκB IKK->IkB NFkB NF-κB NFkB->Gene_Expression STAT3 STAT3 STAT3->Gene_Expression Acylphloroglucinols Acylphloroglucinols Acylphloroglucinols->mTOR Inhibition Acylphloroglucinols->ERK Inhibition Acylphloroglucinols->NFkB Inhibition Acylphloroglucinols->STAT3 Inhibition

References

An In-Depth Technical Guide to the Putative Biosynthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol has not been empirically elucidated in plants to date. The following guide presents a scientifically plausible, hypothetical pathway based on established principles of plant secondary metabolism and well-characterized analogous enzymatic reactions. This document is intended for researchers, scientists, and drug development professionals as a framework for future investigation.

Introduction

Phloroglucinol and its derivatives are a diverse class of plant secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound this compound is a decorated phloroglucinol, suggesting a multi-step biosynthetic pathway originating from primary metabolism. Evidence for the natural occurrence of similar compounds, such as 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside in Lysidice rhodostegia and 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol in Eucalyptus robusta, strongly supports the existence of the necessary enzymatic machinery in the plant kingdom.

This guide outlines a putative four-step biosynthesis pathway, detailing the proposed enzymatic reactions, providing quantitative data from analogous systems, and describing relevant experimental protocols.

Proposed Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound is a multi-step process that likely involves enzymes from several major classes: a type III polyketide synthase (PKS), a methyltransferase, enzymes of amino acid catabolism, and an acyltransferase.

Biosynthesis_Pathway MalonylCoA 3x Malonyl-CoA PKS Putative Phloroglucinol Synthase (Type III PKS) MalonylCoA->PKS Step 1 Phloroglucinol Phloroglucinol MT Putative C-Methyltransferase Phloroglucinol->MT Step 2 Methylphloroglucinol 2-Methylphloroglucinol AT Putative Acyltransferase (BAHD family) Methylphloroglucinol->AT Step 4 FinalProduct This compound SAM S-Adenosyl Methionine (SAM) SAM->MT SAH S-Adenosyl Homocysteine (SAH) Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT Step 3a KetoAcid α-keto-β-methylvalerate BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) KetoAcid->BCKDC Step 3b AcylCoA 2-Methylbutyryl-CoA AcylCoA->AT CoA CoA-SH PKS->Phloroglucinol MT->Methylphloroglucinol MT->SAH BCAT->KetoAcid BCKDC->AcylCoA AT->FinalProduct AT->CoA Experimental_Workflow Start Identify Candidate Genes (e.g., from Eucalyptus transcriptome) Cloning Clone Genes into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assays Purification->Assay Kinetics Kinetic Characterization (Determine Km, kcat) Assay->Kinetics Product Product Identification (LC-MS, NMR) Assay->Product End Pathway Elucidation Kinetics->End Product->End

Spectroscopic Profile of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Methyl-4-(2-methylbutyryl)phloroglucinol (CAS No. 124598-11-4). Due to the limited availability of a complete, published dataset for this specific molecule, this document synthesizes information from analyses of closely related phloroglucinol derivatives and outlines the standard experimental protocols for obtaining such data. The information herein is intended to serve as a reference for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous compounds.

Table 1: Predicted ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13-14s1HPhenolic OH
~10-11s1HPhenolic OH
~5.9-6.1s1HAr-H
~3.5-3.8m1H-CH(CH₃)CH₂CH₃
~2.0s3HAr-CH₃
~1.6-1.8m2H-CH₂CH₃
~1.1d3H-CH(CH₃)
~0.9t3H-CH₂CH₃

Table 2: Predicted ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~205-210C=O
~160-165Ar-C-OH
~105-110Ar-C-H
~100-105Ar-C-CH₃
~95-100Ar-C-C=O
~45-50-CH(CH₃)CH₂CH₃
~25-30-CH₂CH₃
~15-20-CH(CH₃)
~10-15-CH₂CH₃
~5-10Ar-CH₃

Table 3: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion Type
[M+H]⁺Protonated Molecular Ion
[M+Na]⁺Sodiated Molecular Ion
[M-H]⁻Deprotonated Molecular Ion

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, based on standard laboratory practices for the analysis of phloroglucinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is accurately weighed.

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H-NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

  • ¹³C-NMR: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms.

  • 2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion and other significant ions over a defined mass range.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.[1]

  • Tandem MS (MS/MS): Fragmentation analysis is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_structure Structure Elucidation Sample Compound Isolation & Purification Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Data Acquisition Dissolution->NMR_Acquisition MS_Acquisition HRMS & MS/MS Data Acquisition Dissolution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shift, Coupling, Integration) NMR_Processing->NMR_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure MS_Processing Data Processing (Peak Picking, Calibration) MS_Acquisition->MS_Processing MS_Analysis Spectral Interpretation (Molecular Formula, Fragmentation) MS_Processing->MS_Analysis MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

Chemical properties and structure of "2-Methyl-4-(2-methylbutyryl)phloroglucinol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a member of the phloroglucinol class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties and Structure

This compound is a naturally occurring phenolic compound. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 124598-11-4[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity ≥98%[1]
Structural Information

The structure of this compound features a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with a methyl group and a 2-methylbutyryl group.

Table 2: Structural Identifiers for this compound

IdentifierRepresentation
IUPAC Name 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylbutan-1-one
SMILES CCC(C)C(=O)C1=C(C)C(O)=CC(O)=C1O
Chemical Structure
alt text
Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for acylated phloroglucinols and their isolation from natural sources provide a basis for potential experimental approaches.

General Synthesis Approach: Friedel-Crafts Acylation

A common method for the synthesis of acylated phloroglucinols is the Friedel-Crafts acylation of a phloroglucinol derivative.

Workflow for a potential synthesis:

G start Start: 2-Methylphloroglucinol & 2-Methylbutyryl chloride reaction Friedel-Crafts Acylation (e.g., AlCl₃, CS₂) start->reaction workup Aqueous Work-up (e.g., HCl, ice water) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: This compound characterization->product

Caption: A potential synthetic workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2-methylphloroglucinol in a suitable anhydrous solvent (e.g., carbon disulfide), a Lewis acid catalyst such as aluminum chloride is added under an inert atmosphere.

  • Acylation: 2-Methylbutyryl chloride is added dropwise to the cooled reaction mixture. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Isolation from Natural Sources

Phloroglucinol derivatives are known to be isolated from various plant species. A general protocol for the isolation of such compounds is outlined below.

Workflow for isolation from a plant source:

G start Plant Material (e.g., leaves, roots) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 isolation Isolation of Pure Compound chromatography2->isolation analysis Structural Elucidation (NMR, MS) isolation->analysis G Phloroglucinol Phloroglucinol Fas Fas Receptor Phloroglucinol->Fas Upregulates FADD FADD Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_ras Ras/ERK-MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R Inhibits Ras Ras IGF1R->Ras PI3K PI3K IGF1R->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellGrowth

References

"2-Methyl-4-(2-methylbutyryl)phloroglucinol" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a naturally occurring phloroglucinol derivative. The document details its chemical identity, including its CAS number and molecular formula. While specific in-depth experimental data on this particular compound is limited in publicly available literature, this guide synthesizes the known information regarding its chemical properties and the broader context of related phloroglucinol compounds isolated from its natural source, Eucalyptus robusta. This guide will be updated as more specific research becomes available.

Chemical Identity and Properties

This compound is a phenolic compound that has been identified as a natural product.[1][2][3] Its core structure is based on phloroglucinol, a trihydroxybenzene.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 124598-11-4[2]
Molecular Formula C₁₂H₁₆O₄Pharmaffiliates
IUPAC Name 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylbutan-1-onePubChem
Natural Source Eucalyptus robusta[1][2][3]

Biological Context and Potential Activities

This compound belongs to a class of compounds known as acylphloroglucinols, which are prevalent in plants of the Eucalyptus genus.[4] These compounds are known to exhibit a wide range of biological activities. While specific studies on the bioactivity of this compound are not extensively documented, research on related phloroglucinol derivatives from Eucalyptus species suggests potential in several areas:

  • Antifungal Activity: Various phloroglucinol meroterpenoids isolated from Eucalyptus robusta have demonstrated significant antifungal properties, particularly against Candida albicans and Candida glabrata.[5][6] For instance, eucalrobusone X showed a MIC₅₀ value of 10.78 μg/mL against C. albicans, and eucalrobusone U had a MIC₅₀ of 1.53 μg/mL against C. glabrata.[5]

  • Antimicrobial Activity: Acylphloroglucinols from Eucalyptus have been reviewed for their antibacterial effects, showing activity against Gram-positive bacteria.[4]

  • Immunosuppressive and Other Activities: Other related compounds from Eucalyptus have been investigated for immunosuppressive activities and for their effects on protein tyrosine phosphatase 1B.[7]

The structural similarity of this compound to these bioactive compounds suggests it may also possess similar properties, warranting further investigation.

Experimental Protocols

Isolation and Purification Workflow

The isolation of phloroglucinol derivatives from Eucalyptus robusta leaves typically involves a multi-step process of extraction and chromatography.

G General Workflow for Isolation of Phloroglucinols plant_material Dried Leaves of Eucalyptus robusta extraction Extraction with Organic Solvents (e.g., Ethanol, Acetone) plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: A generalized workflow for the isolation and purification of phloroglucinol derivatives.

Structural Elucidation

The chemical structure of isolated phloroglucinol derivatives is typically determined using a combination of spectroscopic techniques.

G Structural Elucidation Process isolated_compound Pure Compound ms Mass Spectrometry (MS) isolated_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC) isolated_compound->nmr ir Infrared (IR) Spectroscopy isolated_compound->ir uv UV-Vis Spectroscopy isolated_compound->uv structure Elucidated Structure ms->structure nmr->structure ir->structure uv->structure

Caption: Spectroscopic methods for determining the chemical structure of isolated natural products.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research in this area would be a valuable contribution to understanding the full therapeutic potential of this compound.

Future Research Directions

The existing literature points to a clear need for further research to fully characterize this compound. Future studies should focus on:

  • Isolation and Full Spectroscopic Characterization: A definitive study detailing the isolation and complete structural elucidation of this specific compound.

  • Comprehensive Biological Screening: Evaluating the compound's activity in a broad range of assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant screens.

  • Mechanism of Action Studies: For any significant biological activity observed, further research into the underlying molecular mechanisms and signaling pathways is crucial.

  • Synthesis Protocols: Development of a synthetic route to produce the compound in larger quantities for more extensive research and potential development.

Conclusion

This compound is a natural product with potential for biological activity, given the known properties of related compounds from its source, Eucalyptus robusta. While current knowledge is limited, this guide provides a framework based on the available data. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, and encourage further investigation into this promising molecule.

References

In-Depth Technical Guide: Biological Activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a naturally occurring phenolic compound belonging to the acylphloroglucinol class. These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with one or more side chains. This particular derivative has been isolated from Eucalyptus robusta, a plant genus well-known for producing a diverse array of bioactive secondary metabolites.[1][2] The structural features of this compound, specifically the presence of a hydroxylated aromatic ring and a lipophilic acyl chain, suggest its potential for a range of biological activities. This guide provides a comprehensive overview of its known and inferred biological activities, supported by data from related compounds, detailed experimental protocols, and visualization of relevant signaling pathways.

Physicochemical Properties and Structure

While detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature, its structure provides insights into its potential behavior. The phloroglucinol moiety confers hydrophilicity and antioxidant potential, while the methyl and 2-methylbutyryl groups introduce lipophilicity, which can influence its membrane permeability and interaction with molecular targets.

Biological Activities

While specific studies detailing the biological activities of this compound are limited, extensive research on the broader class of phloroglucinols and other compounds isolated from Eucalyptus species allows for strong inferences regarding its potential therapeutic effects. The primary activities associated with this class of compounds are antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial and Antifungal Activity

Phloroglucinol derivatives are well-documented for their antimicrobial properties.[3] Studies on various extracts and isolated compounds from Eucalyptus species have demonstrated efficacy against a range of pathogens.

Table 1: Antifungal Activity of Phloroglucinol Derivatives from Eucalyptus robusta

CompoundFungal StrainMIC (µg/mL)Reference
Eucalyprobusal GMethicillin-resistant Staphylococcus aureus (MRSA)12.5[3]
Eucalyprobusal HNot specifiedNot specified[3]
Eucalyprobusal INot specifiedNot specified[3]
Eucalyprobusal JNot specifiedNot specified[3]
Eucalyprobusal KNot specifiedNot specified[3]
Eucalyprobusal LNot specifiedNot specified[3]
Anti-inflammatory Activity

The anti-inflammatory effects of phloroglucinols are attributed to their ability to modulate key inflammatory signaling pathways. While specific data for this compound is not available, the general mechanism for this class of compounds involves the inhibition of pro-inflammatory mediators.

Anticancer Activity

Phloroglucinol and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of natural products like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[5][6][7][8]

  • Fungal Strain Preparation: Fungal strains are grown on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).[7]

  • Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a broth medium suitable for fungal growth (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_strain Fungal Strain (e.g., Candida albicans) inoculation Inoculation with Fungal Suspension fungal_strain->inoculation Adjust to 0.5 McFarland compound_stock Test Compound Stock (in DMSO) serial_dilution Serial Dilution in 96-well plate compound_stock->serial_dilution Two-fold dilutions serial_dilution->inoculation incubation Incubation (24-48h, 35°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Antifungal Susceptibility Testing Workflow

Signaling Pathways

Based on research into the broader class of phloroglucinols, this compound is likely to exert its biological effects through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Phloroglucinol derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][9]

pi3k_akt_mtor_pathway Phloroglucinol This compound PI3K PI3K Phloroglucinol->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Inhibition of PI3K/Akt/mTOR Pathway
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Phloroglucinols can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective effects.[10]

nrf2_ho1_pathway Phloroglucinol This compound Nrf2 Nrf2 Phloroglucinol->Nrf2 Activation ROS Oxidative Stress (ROS) ROS->Nrf2 Induces HO1 HO-1 Nrf2->HO1 Upregulates AntioxidantResponse Antioxidant Response & Cytoprotection HO1->AntioxidantResponse AntioxidantResponse->ROS Neutralizes

Activation of Nrf2/HO-1 Pathway

Conclusion and Future Directions

This compound, a natural product from Eucalyptus robusta, represents a promising scaffold for drug discovery. Based on the extensive research on related phloroglucinol derivatives, it is highly likely to possess antimicrobial, anti-inflammatory, and anticancer properties. Future research should focus on the specific isolation and biological evaluation of this compound to determine its precise therapeutic potential. In vitro and in vivo studies are warranted to elucidate its mechanisms of action, identify its molecular targets, and establish its safety and efficacy profiles. Such investigations will be crucial for unlocking the full potential of this compound in the development of novel therapeutic agents.

References

Potential Therapeutic Effects of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with direct experimental data on "2-Methyl-4-(2-methylbutyryl)phloroglucinol" is limited. This guide infers its potential therapeutic effects based on the extensive research conducted on its parent compound, phloroglucinol, and structurally related phloroglucinol derivatives. The biological activities described herein are attributed to these related compounds and serve as a predictive framework.

Core Therapeutic Activities

Phloroglucinol and its derivatives have demonstrated a range of pharmacological activities, suggesting potential applications in various therapeutic areas. These activities primarily include enzyme inhibition, antioxidant effects, anticancer properties, antispasmodic actions, and cytoprotective mechanisms.

Enzyme Inhibition

Phloroglucinol derivatives have been shown to be potent inhibitors of several metabolic enzymes.

Table 1: Inhibitory Activity of Phloroglucinol Derivatives against Various Enzymes

Compound ClassTarget EnzymeKi (nM)
Phloroglucinol DerivativesAcetylcholinesterase (AChE)1.14–3.92
Butyrylcholinesterase (BChE)0.24–1.64
α-Glycosidase6.73–51.10
Human Carbonic Anhydrase I (hCA I)1.80–5.10
Human Carbonic Anhydrase II (hCA II)1.14–5.45
Trimeric Phloroglucinolsβ-Glucuronidase0.5–7.5 (µM)

Data sourced from references[1].

A modified Ellman's method is often employed for assessing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For other enzymes, specific substrates are used to measure enzymatic activity in the presence and absence of the inhibitor.

  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the phloroglucinol derivative.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Activity Measurement: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of a product over time.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from the dose-response curve. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation for competitive inhibitors or by analyzing Dixon plots.[1][2][3]

G

Antioxidant Activity

A derivative structurally similar to the topic of this guide, 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside, has been identified, and related phloroglucinols have demonstrated significant antioxidant properties.[4]

Table 2: Antioxidant Activity of Phloroglucinol Derivatives

CompoundAssayIC50 (µM)
Lysidiside XMicrosomal Lipid Peroxidation12.0
Lysidiside YMicrosomal Lipid Peroxidation11.8
Vitamin E (Positive Control)Microsomal Lipid Peroxidation33.4

Data sourced from reference[4].

The antioxidant activity can be determined by measuring the reduction of malondialdehyde (MDA), a product of lipid peroxidation.[4]

  • Microsome Preparation: Microsomal protein is prepared and quantified.

  • Incubation: Microsomal protein (1 mg/mL) is incubated with different concentrations of the test compound and cysteine (0.2 mM) at 37°C for 15 minutes.

  • Peroxidation Induction: Ferrous ions (0.5 mM) are added to induce lipid peroxidation, and the mixture is incubated for another 15 minutes.

  • Reaction Termination: The reaction is stopped by adding an equal volume of 20% trichloroacetic acid (TCA).

  • MDA Detection: The amount of MDA produced is quantified using the thiobarbituric acid (TBA) method.[4]

Anticancer Effects

Phloroglucinol has been shown to induce apoptosis in human colon cancer cells (HT-29) through the regulation of specific signaling pathways.[5][6][7][8]

Table 3: Apoptotic Effect of Phloroglucinol on HT-29 Colon Cancer Cells

Treatment Concentration (µg/ml)Percentage of Apoptotic Cells (%)
0 (Control)Not specified (baseline)
12.510.31
2517.77
5024.11

Data sourced from reference[9].

  • Cell Culture: HT-29 colon cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[6]

  • Treatment: Cells are treated with varying concentrations of phloroglucinol (e.g., 0, 12.5, 25, and 50 µg/ml) for 24 hours.[9]

  • Staining: Cells are harvested and stained with Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.[9]

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.[9]

Phloroglucinol's anticancer effects in HT-29 cells are mediated through the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway and the induction of the Fas-mediated apoptotic pathway.[5][6]

G phloroglucinol Phloroglucinol igf1r IGF-1R phloroglucinol->igf1r inhibits apoptosis Apoptosis phloroglucinol->apoptosis induces pi3k PI3K igf1r->pi3k ras Ras igf1r->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation promotes

G phloroglucinol Phloroglucinol fas Fas Receptor phloroglucinol->fas activates fadd FADD fas->fadd caspase8 Caspase-8 fadd->caspase8 caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Antispasmodic Activity

Phloroglucinol is recognized for its antispasmodic effects, primarily through the direct relaxation of smooth muscle cells.[10][11] This is achieved by inhibiting voltage-dependent calcium channels, which reduces the influx of calcium ions necessary for muscle contraction.[10] An additional mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cAMP and cGMP, which also promotes smooth muscle relaxation.[11]

G phloroglucinol Phloroglucinol ca_channel Voltage-gated Ca2+ Channel phloroglucinol->ca_channel inhibits pde Phosphodiesterase phloroglucinol->pde inhibits ca_influx Ca2+ Influx ca_channel->ca_influx mediates contraction Smooth Muscle Contraction ca_influx->contraction induces camp_cgmp cAMP / cGMP pde->camp_cgmp degrades relaxation Smooth Muscle Relaxation camp_cgmp->relaxation promotes

Cytoprotective Effects via Nrf2/HO-1 Pathway

Phloroglucinol has been shown to protect cells from oxidative stress-induced damage by activating the Nrf2/HO-1 signaling pathway.[12][13][14] This pathway plays a crucial role in the cellular defense against oxidative stress.

Phloroglucinol promotes the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[13] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1).[13][14] HO-1, in turn, helps to mitigate oxidative damage and inhibit apoptosis.[13]

G phloroglucinol Phloroglucinol nrf2 Nrf2 phloroglucinol->nrf2 activates ho1 HO-1 nrf2->ho1 induces expression oxidative_stress Oxidative Stress ho1->oxidative_stress reduces cell_protection Cell Protection & Survival ho1->cell_protection promotes oxidative_stress->cell_protection inhibits

  • Cell Culture and Treatment: Cells (e.g., C2C12 myoblasts or HaCaT keratinocytes) are cultured and treated with phloroglucinol with or without an oxidative stressor (e.g., H2O2).[13][14]

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, phospho-Nrf2, and HO-1, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

While direct evidence for the therapeutic effects of "this compound" is not yet available in the public domain, the extensive research on phloroglucinol and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The core phloroglucinol structure is associated with potent enzyme inhibition, antioxidant, anticancer, antispasmodic, and cytoprotective activities. Further research is warranted to specifically investigate "this compound" to confirm and characterize its therapeutic potential.

References

Unveiling the Potential of Phloroglucinols from Eucalyptus robusta: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Bioactive Acylphloroglucinols for Drug Discovery and Development

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of phloroglucinol derivatives from Eucalyptus robusta. While direct evidence for the presence of 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Eucalyptus robusta is not explicitly documented in the reviewed literature, this document focuses on structurally similar and bioactive acylphloroglucinols and formylated phloroglucinol meroterpenoids that have been successfully isolated from this plant. The methodologies, quantitative data, and mechanistic insights presented herein are based on these closely related compounds and serve as a valuable resource for researchers, scientists, and drug development professionals interested in this promising class of natural products.

Chemical Profile and Properties of Eucalyptus robusta Phloroglucinols

Eucalyptus robusta is a rich source of a diverse array of phloroglucinol derivatives, which are characterized by a 1,3,5-trihydroxybenzene backbone. These compounds are often found as formylated phloroglucinol meroterpenoids (FPMs), where the phloroglucinol core is coupled with a terpene moiety, or as simpler acylphloroglucinols. The specific chemical structures of compounds isolated from Eucalyptus robusta leaves and fruits have been elucidated through extensive spectroscopic analysis.

Table 1: Chemical Properties of Representative Phloroglucinol Derivatives

Compound ClassGeneral StructureKey FeaturesSolubility
AcylphloroglucinolsPhloroglucinol core with one or more acyl side chains.The nature and length of the acyl chain influence bioactivity.Generally soluble in organic solvents like methanol, ethanol, and DMSO.
Formylated Phloroglucinol Meroterpenoids (FPMs)Phloroglucinol core linked to a terpene (mono- or sesquiterpene) unit, often with formyl groups.Structurally complex with multiple chiral centers, leading to diverse stereoisomers.Varies depending on the specific terpene moiety and overall polarity.

Isolation and Purification of Phloroglucinols from Eucalyptus robusta

The extraction and isolation of phloroglucinol derivatives from Eucalyptus robusta involve a multi-step process designed to separate these compounds from the complex plant matrix. The general workflow is outlined below.

experimental_workflow PlantMaterial Dried & Powdered Eucalyptus robusta (Leaves/Fruits) Extraction Solvent Extraction (e.g., EtOH/MeOH, EtOAc/Hexane) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Column Chromatography (Silica Gel, Sephadex) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC (C18 Column) Fractions->Purification PureCompounds Pure Phloroglucinol Derivatives Purification->PureCompounds StructureElucidation Structural Elucidation (NMR, HRESIMS) PureCompounds->StructureElucidation Bioassays Biological Activity Screening PureCompounds->Bioassays

Caption: General workflow for the isolation and characterization of phloroglucinols.

Detailed Experimental Protocol: Extraction and Isolation

The following protocol is a composite of methodologies reported for the isolation of various acylphloroglucinols and FPMs from Eucalyptus robusta.

1. Plant Material Preparation:

  • Air-dry the leaves or fruits of Eucalyptus robusta at room temperature.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (or methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

  • Repeat the extraction process three times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

4. Purification:

  • Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography, eluting with methanol.

  • Isolate individual compounds using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

5. Structural Elucidation:

  • Characterize the purified compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Biological Activities and Quantitative Data

Phloroglucinol derivatives isolated from Eucalyptus robusta have demonstrated a range of promising biological activities, including antifungal, cytotoxic, and enzyme inhibitory effects.

Table 2: Biological Activities of Phloroglucinol Derivatives from Eucalyptus robusta

Compound/ExtractBiological ActivityAssayResult (IC₅₀ / MIC)Reference
Eucalrobusone UAntifungalMicrodilutionMIC: 1.53 µg/mL (against C. glabrata)[1]
(+)-Eucalrobusone XAntifungalMicrodilutionMIC: 10.78 µg/mL (against C. albicans)[1]
Eucalrobusone CCytotoxicityMTT AssayIC₅₀: < 10 µM (against HepG2, MCF-7, U2OS)
Eucalyprobusal ECytotoxicityNot SpecifiedIC₅₀: 9.44 µM (Jurkat), 17.6 µM (HCT116), 17.9 µM (MDA-MB-231)[2]
Eucalyprobusals A-F (compounds 6, 8, and a mixture of 10 & 11)Acetylcholinesterase InhibitionEllman's MethodIC₅₀: 2.55 - 3.82 µM
Eucalrobusones J, P, and a known analogueAntifungalMicrodilutionMIC₅₀: 1.95 - 2.57 µg/mL (against C. glabrata)[3]
Experimental Protocols for Biological Assays

3.1.1. Antifungal Susceptibility Testing (Microdilution Method)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

  • Add a standardized inoculum of the fungal strain (e.g., Candida albicans, Candida glabrata) to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

3.1.2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by phloroglucinols from Eucalyptus robusta are still under investigation, studies on phloroglucinol and its derivatives from other sources suggest potential mechanisms of action, particularly in the context of cancer and inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Induction) Akt->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ROS ROS Modulation ROS->Apoptosis Phloroglucinol Phloroglucinol Derivatives Phloroglucinol->IGF1R Inhibits Phloroglucinol->ROS

Caption: Postulated signaling pathways affected by phloroglucinol derivatives.

Research suggests that phloroglucinols can exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. For instance, phloroglucinol has been shown to induce apoptosis in human colon cancer cells by regulating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway. This involves the downregulation of downstream effectors in the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. Furthermore, some formylated phloroglucinol meroterpenoids from Eucalyptus robusta have been observed to modulate reactive oxygen species (ROS) production and affect mitochondrial membrane potential, suggesting an induction of apoptosis through oxidative stress-related mechanisms.

Conclusion and Future Directions

The diverse phloroglucinol derivatives isolated from Eucalyptus robusta represent a valuable source of lead compounds for drug discovery. Their potent antifungal and cytotoxic activities warrant further investigation to elucidate their precise mechanisms of action and to assess their therapeutic potential. Future research should focus on:

  • Comprehensive phytochemical analysis to identify and quantify the full spectrum of phloroglucinols in Eucalyptus robusta, including the potential presence of this compound.

  • In-depth mechanistic studies to delineate the specific signaling pathways and molecular targets of these bioactive compounds.

  • Preclinical evaluation of the most promising candidates in relevant animal models of disease.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the rich chemical diversity and therapeutic potential of Eucalyptus robusta.

References

Unveiling the Potential of 2-Methyl-4-(2-methylbutyryl)phloroglucinol from Lysidice rhodostegia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Bioactive Scaffold

This technical guide provides a comprehensive overview of the phloroglucinol derivative, 2-Methyl-4-(2-methylbutyryl)phloroglucinol, with a focus on its sourcing from the medicinal plant Lysidice rhodostegia. While direct isolation of this specific aglycone has not been explicitly detailed in the current scientific literature, the presence of its glycosylated form, 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside, within the plant strongly indicates the natural occurrence of the core compound. This document collates available data on closely related acylphloroglucinols from Lysidice rhodostegia and the broader class of phloroglucinol derivatives to offer researchers, scientists, and drug development professionals a foundational resource for future investigation.

Isolation and Characterization

The isolation of phloroglucinol derivatives from Lysidice rhodostegia typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation. The general protocol is outlined below.

Experimental Protocol: Isolation of Phloroglucinols from Lysidice rhodostegia

A detailed method for extracting and isolating phloroglucinols from the roots of Lysidice rhodostegia has been described. This process serves as a foundational methodology for obtaining the aglycone, this compound, likely following a hydrolysis step of its glycoside precursor.

  • Extraction: The air-dried and powdered roots of L. rhodostegia are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

  • Chromatographic Separation: The ethyl acetate fraction, typically rich in phloroglucinols, is subjected to repeated column chromatography. This may include:

    • Initial Fractionation: Open column chromatography on silica gel or reversed-phase C18 silica gel.

    • Purification: Further purification using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Hydrolysis (for obtaining the aglycone): To obtain this compound from its glycoside, an enzymatic or acidic hydrolysis step would be necessary. The specific conditions for this would need to be optimized.

  • Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

G cluster_extraction Extraction and Fractionation cluster_purification Purification and Isolation cluster_aglycone Aglycone Preparation and Analysis Plant_Material Dried, powdered roots of Lysidice rhodostegia Extraction 95% Ethanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Rich in Phloroglucinols) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel, C18) EtOAc_Fraction->Column_Chromatography Sephadex Sephadex LH-20 Chromatography Column_Chromatography->Sephadex HPLC Preparative HPLC Sephadex->HPLC Isolated_Glycoside Isolated Glycoside: 2-(2-methylbutyryl)phloroglucinol 1-O-β-d-glucopyranoside HPLC->Isolated_Glycoside Hydrolysis Hydrolysis (Enzymatic or Acidic) Isolated_Glycoside->Hydrolysis Target_Compound Target Compound: This compound Hydrolysis->Target_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Target_Compound->Structure_Elucidation

Bioactivity Profile

Acylphloroglucinols are a well-studied class of compounds known for their diverse biological activities. While specific data for this compound from L. rhodostegia is pending, the activities of related compounds from this plant and other sources provide a strong indication of its potential.

Antioxidant Activity

Several phloroglucinol derivatives isolated from Lysidice rhodostegia have demonstrated significant antioxidant properties. The antioxidant capacity is often evaluated by measuring the inhibition of lipid peroxidation.

Table 1: Antioxidant Activity of Phloroglucinols from Lysidice rhodostegia

CompoundAssayIC₅₀ (µM)Reference
Lysidiside XInhibition of Fe²⁺-cysteine induced lipid peroxidation12.0
Lysidiside YInhibition of Fe²⁺-cysteine induced lipid peroxidation11.8

This assay determines the antioxidant activity by measuring the reduction of malondialdehyde (MDA), a product of lipid peroxidation.

  • Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.

  • Incubation: Microsomal protein (1 mg/mL) is incubated with various concentrations of the test compound and cysteine (0.2 mM in 0.1 M PBS) for 15 minutes at 37°C.

  • Initiation of Peroxidation: Ferrous sulfate (0.5 mM) is added to initiate lipid peroxidation, and the mixture is incubated for another 15 minutes at 37°C.

  • Termination of Reaction: The reaction is stopped by adding an equal volume of 20% trichloroacetic acid (TCA).

  • MDA Measurement: The mixture is centrifuged, and the supernatant is reacted with thiobarbituric acid (TBA). The absorbance of the resulting pink chromogen is measured spectrophotometrically to quantify the amount of MDA formed. A decrease in MDA levels in the presence of the test compound indicates antioxidant activity.

Anti-inflammatory Activity

Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. Studies on various acylphloroglucinols have shown inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives

CompoundCell LineTargetIC₅₀ (µM)Reference
DiacylphloroglucinolRAW 264.7iNOS19.0
DiacylphloroglucinolSW1353NF-κB34.0
Alkylated acylphloroglucinolRAW 264.7iNOS19.5
Alkylated acylphloroglucinolSW1353NF-κB37.5

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The cells are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathways

The therapeutic effects of acylphloroglucinols are attributed to their ability to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

Anti-inflammatory Signaling

Acylphloroglucinols have been shown to interfere with key inflammatory signaling cascades. A prominent pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Acylphloroglucinols can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Acylphloroglucinol Acylphloroglucinol Acylphloroglucinol->IKK

Cell Proliferation and Survival Signaling

Acylphloroglucinols have also been implicated in the modulation of signaling pathways that control cell growth and survival, such as the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways . These pathways are often dysregulated in cancer. The suppression of pS6, a downstream marker of both mTOR and ERK activation, by synthetic acylphloroglucinol scaffolds suggests a potential anti-proliferative effect.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pS6 pS6 mTORC1->pS6 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pS6 Cell_Growth_Proliferation Cell Growth & Proliferation pS6->Cell_Growth_Proliferation Acylphloroglucinol Acylphloroglucinol Acylphloroglucinol->pS6

Conclusion and Future Directions

While direct experimental data on this compound from Lysidice rhodostegia remains to be fully elucidated, the information available for structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted antioxidant and anti-inflammatory properties, coupled with the known modulatory effects of acylphloroglucinols on key signaling pathways, make it a compelling candidate for drug discovery and development programs.

Future research should focus on:

  • The targeted isolation and structural confirmation of this compound from Lysidice rhodostegia.

  • Comprehensive in vitro and in vivo evaluation of its antioxidant and anti-inflammatory activities.

  • Elucidation of its precise mechanisms of action, including its effects on the NF-κB, mTOR/ERK, and other relevant signaling pathways.

  • Investigation of its potential in preclinical models of diseases where oxidative stress and inflammation are implicated.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this promising natural product scaffold. The methodologies and data presented herein provide a solid foundation for further scientific inquiry.

Enzyme Inhibitory Activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and Related Acylphloroglucinols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Acylphloroglucinols

Phloroglucinol and its acylated derivatives are a class of naturally occurring phenolic compounds found in various plant and marine sources.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4][5] A key aspect of their therapeutic potential lies in their ability to inhibit the activity of various enzymes, making them attractive candidates for drug discovery and development. This guide focuses on the potential enzyme inhibitory profile of 2-Methyl-4-(2-methylbutyryl)phloroglucinol by examining the activities of its structural analogs.

Quantitative Data on Enzyme Inhibitory Activity of Acylphloroglucinols

The following tables summarize the reported enzyme inhibitory activities of various acylphloroglucinol derivatives against key enzymatic targets. This data provides a comparative landscape of their potential efficacy.

Table 1: α-Glucosidase Inhibitory Activity of Phloroglucinol Derivatives

CompoundIC50 (µM)Source Organism/Reference
Unnamed Phloroglucinol Derivative 110.60Syzygium fluviatile[6]
Unnamed Phloroglucinol Derivative 35.07Syzygium fluviatile[6]
Hypertonii A (1)3.03 ± 0.15Hypericum addingtonii[7][8]
Guttiferone K (2)34.8Garcinia schomburgkiana[9]
Schomburgkianone I (1)21.2Garcinia schomburgkiana[9]
Compound 71.13 ± 0.26Hypericum addingtonii[7][8]
Compound 112.85 ± 0.15Hypericum addingtonii[7][8]
Compound 123.16 ± 0.21Hypericum addingtonii[7][8]
Compound 183.55 ± 0.45Hypericum addingtonii[7][8]

Table 2: Tyrosinase Inhibitory Activity of Phloroglucinol Derivatives

CompoundIC50 (µM)SubstrateType of InhibitionSource Organism/Reference
2-phloroeckol (3)7.0 ± 0.2L-tyrosineCompetitiveEcklonia cava[10]
2-O-(2,4,6-trihydroxyphenyl)-6,6′-bieckol (5)8.8 ± 0.1L-tyrosineCompetitiveEcklonia cava[10]
Xanthohumol (1)15.4 (monophenolase), 31.1 (diphenolase)L-tyrosine, L-DOPACompetitiveHumulus lupulus[11]
974-A1.57 ± 0.08 (L-tyrosine), 3.56 ± 0.22 (L-DOPA)L-tyrosine, L-DOPACompetitiveEcklonia stolonifera[12]
Phlorofucofuroeckol-A3.42 ± 0.01 (L-tyrosine), 8.14 ± 0.29 (L-DOPA)L-tyrosine, L-DOPA-Ecklonia stolonifera[12]
Eckol9.12 ± 0.36 (L-tyrosine), 29.59 ± 0.48 (L-DOPA)L-tyrosine, L-DOPA-Ecklonia stolonifera[12]

Table 3: Other Enzyme Inhibitory Activities of Phloroglucinol Derivatives

CompoundEnzyme TargetIC50 (µM)Source Organism/Reference
Diacylphloroglucinol (2)iNOS19.0Synthetic[5]
Alkylated acylphloroglucinol (4)iNOS19.5Synthetic[5]
Diacylphloroglucinol (2)NF-κB34.0Synthetic[5]
Alkylated acylphloroglucinol (4)NF-κB37.5Synthetic[5]

Detailed Experimental Protocols

The following are generalized protocols for key enzyme inhibition assays based on commonly cited methodologies. These can be adapted for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the α-glucosidase enzyme, pNPG substrate, test compound at various concentrations, and acarbose.

  • In a 96-well plate, add a specific volume of the enzyme solution and the test compound or acarbose.

  • Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).[13]

  • Initiate the reaction by adding the pNPG substrate to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[13][14]

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[13][14]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay measures the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their skin-lightening properties.[15]

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA as substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of mushroom tyrosinase, L-tyrosine or L-DOPA, test compound at various concentrations, and kojic acid.

  • In a 96-well plate, add the test compound or kojic acid, phosphate buffer, and the tyrosinase enzyme solution.[15]

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[16][17]

  • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

  • Incubate the plate at the same temperature for a defined period (e.g., 20-60 minutes).[16][17]

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475-510 nm in a kinetic or endpoint mode.[15][17]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Dispense Dispense Reagents to Microplate Reagents->Dispense Test_Compound Prepare Test Compound (Serial Dilutions) Test_Compound->Dispense Controls Prepare Controls (Positive/Negative) Controls->Dispense Incubate Pre-incubation (Enzyme + Inhibitor) Dispense->Incubate React Initiate Reaction (Add Substrate) Incubate->React Stop Stop Reaction (Optional) React->Stop Measure Measure Absorbance/ Fluorescence React->Measure Kinetic Reading Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Phloroglucinol-Mediated Inhibition of PI3K/AKT and RAS/RAF/ERK Signaling Pathways

Some phloroglucinol derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/ERK pathways.[1][2][18]

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT Downstream Downstream Effects (e.g., Cell Proliferation, Survival) AKT->Downstream RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream Phloroglucinol Phloroglucinol Derivatives Phloroglucinol->PI3K Inhibition Phloroglucinol->RAS Inhibition

Caption: Inhibition of PI3K/AKT and RAS/RAF/ERK pathways by phloroglucinols.

Conclusion and Future Directions

The available evidence on structurally related compounds strongly suggests that this compound holds significant potential as an inhibitor of various enzymes, particularly α-glucosidase and tyrosinase. The provided data and protocols offer a solid foundation for initiating research into the specific inhibitory activities and mechanisms of action of this compound. Future studies should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to validate its therapeutic potential for conditions such as diabetes, hyperpigmentation, and inflammatory disorders. Further investigation into its effects on cellular signaling pathways will also be crucial in elucidating its complete pharmacological profile.

References

Unraveling the Mechanistic Landscape of Phloroglucinols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the molecular mechanisms of phloroglucinol and its derivatives, with a forward look toward the therapeutic potential of 2-Methyl-4-(2-methylbutyryl)phloroglucinol.

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of this compound. This guide, therefore, provides a detailed overview of the well-documented mechanisms of the parent compound, phloroglucinol, and its broader class of acylphloroglucinol derivatives. This information serves as a foundational resource for researchers and drug development professionals, offering insights into the potential biological activities of this compound based on established structure-activity relationships.

Executive Summary

Phloroglucinols are a class of phenolic compounds with a diverse and significant range of biological activities. The parent compound, 1,3,5-trihydroxybenzene, and its naturally occurring and synthetic derivatives have demonstrated therapeutic potential as antispasmodic, anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The mechanism of action is multifaceted and often dependent on the specific substitutions on the phloroglucinol core. This guide synthesizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a robust technical resource for the scientific community. While the specific actions of this compound remain to be elucidated, the data herein on related acylphloroglucinols offer a predictive framework for its potential pharmacological profile.

Core Mechanisms of Action of Phloroglucinol and Its Derivatives

The biological effects of phloroglucinols are mediated through several distinct and sometimes overlapping mechanisms.

Antispasmodic Activity

Phloroglucinol is widely recognized for its musculotropic antispasmodic effects, primarily targeting smooth muscle.[1] This action is crucial for its clinical use in treating spasms of the gastrointestinal and urinary tracts.[2] The underlying mechanisms include:

  • Inhibition of Phosphodiesterases (PDEs): Phloroglucinol inhibits PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to elevated intracellular levels of these second messengers, which in turn reduces the influx of calcium ions essential for muscle contraction, resulting in smooth muscle relaxation.[1]

  • Modulation of Ion Channels: The compound can directly modulate the function of various ion channels on the surface of smooth muscle cells, including the inhibition of calcium channels, which further contributes to the decrease in intracellular calcium concentration.[1]

  • Interaction with G-protein Coupled Receptors (GPCRs): Phloroglucinol may also interact with certain GPCRs, which are integral to transmitting extracellular signals that regulate muscle tone and contraction.[1]

  • Inhibition of Catechol-O-methyltransferase (COMT): A fixed combination of phloroglucinol and its methylated derivative, 1,3,5-trimethoxybenzene, has been shown to inhibit COMT.[2] This enzyme is involved in the catabolism of catecholamines. Its inhibition increases sympathetic tone in smooth muscle tissue, leading to an antispasmodic effect.[2]

Anticancer and Pro-Apoptotic Mechanisms

In oncological research, phloroglucinol has demonstrated significant pro-apoptotic activity, particularly in colon cancer cell lines such as HT-29.[3][4][5][6] It appears to induce cancer cell death through the convergence of multiple signaling pathways.

  • Induction of Extrinsic and Intrinsic Apoptotic Pathways: Phloroglucinol activates both major apoptotic signaling cascades.[3]

    • Extrinsic (Death Receptor) Pathway: It upregulates the expression of Fas (a cell surface death receptor) and the Fas-associated death domain (FADD).[3] This engagement of the Fas signaling pathway leads to the activation of initiator caspases, such as caspase-8.[3][6]

    • Intrinsic (Mitochondrial) Pathway: The compound modulates the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates caspase-9.[3]

  • Caspase Activation: Both pathways converge on the activation of executioner caspases, notably caspase-3, which cleaves key cellular substrates like poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[3]

  • Inhibition of IGF-1R Signaling: Phlorogluc綸ol has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway in HT-29 cells.[4][5] This inhibition has significant downstream consequences for cell survival and proliferation:

    • Suppression of the PI3K/Akt/mTOR Pathway: By inhibiting IGF-1R, phloroglucinol significantly reduces the expression and phosphorylation of key components of this pro-survival pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like p70S6 kinase.[4][5]

    • Suppression of the Ras/ERK-MAPK Pathway: The compound also downregulates the expression of Ras, Raf, MEK, and the phosphorylation of ERK, thereby inhibiting this critical cell growth and proliferation pathway.[4][5]

Antioxidant and Anti-inflammatory Properties

Phloroglucinol and its derivatives exhibit potent antioxidant and anti-inflammatory activities.[1][7]

  • Radical Scavenging: The phenolic hydroxyl groups on the phloroglucinol ring enable it to act as a scavenger of free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][7]

  • Enhancement of Cellular Antioxidant Defenses: Studies have shown that phloroglucinol can increase the concentration of glutathione (GSH) and the activities of antioxidant enzymes like glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST).[7]

  • Nrf2-Mediated Activation of Heme Oxygenase-1 (HO-1): Phloroglucinol can protect against oxidative stress-induced cytotoxicity by activating the transcription factor Nrf2, which leads to the upregulation of the cytoprotective enzyme HO-1.[8]

  • Inhibition of Inflammatory Mediators: Certain synthetic phloroglucinol derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to inhibit the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB).[9]

Enzyme Inhibition

Various derivatives of phloroglucinol have been synthesized and evaluated as inhibitors of several key enzymes.[8][10]

  • Cholinesterase Inhibition: Some derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[8][10]

  • α-Glycosidase and Carbonic Anhydrase Inhibition: The same series of derivatives also showed significant inhibitory potential against α-glycosidase and human carbonic anhydrases I and II (hCA I and II).[8][10]

  • β-Glucuronidase Inhibition: Dimeric and trimeric phloroglucinols, particularly those containing a butyryl group, have been identified as potent inhibitors of β-glucuronidase.[11]

Antimicrobial Activity

Acylphloroglucinols are a well-established class of antimicrobial agents.[1][12]

  • Membrane Disruption: The antibacterial mechanism of some acylphloroglucinol analogues against methicillin-resistant Staphylococcus aureus (MRSA) has been shown to involve membrane depolarization and, to a lesser extent, physical disruption of the cell membrane and subsequent cell lysis.[1] The lipophilicity and length of the acyl side chain are critical determinants of this activity.[1]

Quantitative Data on the Biological Activity of Phloroglucinol Derivatives

The following tables summarize the available quantitative data for various phloroglucinol derivatives, highlighting their potency in different biological assays.

Compound/Derivative ClassTarget/AssayIC50 / Ki ValueReference
Diacylphloroglucinol (Compound 2)iNOS InhibitionIC50: 19.0 µM[9]
Diacylphloroglucinol (Compound 2)NF-κB InhibitionIC50: 34.0 µM[9]
Alkylated Acylphloroglucinol (Compound 4)iNOS InhibitionIC50: 19.5 µM[9]
Alkylated Acylphloroglucinol (Compound 4)NF-κB InhibitionIC50: 37.5 µM[9]
Lysidiside X (New Phloroglucinol)Antioxidant ActivityIC50: 12.0 µM[13]
Lysidiside Y (New Phloroglucinol)Antioxidant ActivityIC50: 11.8 µM[13]
Dimeric Phloroglucinol (Compound 13)β-Glucuronidase InhibitionIC50: 18.1 ± 1.5 µM[11]
Dimeric Phloroglucinol (Compound 14)β-Glucuronidase InhibitionIC50: 14.4 ± 0.6 µM[11]
Dimeric Phloroglucinol (Compound 15)β-Glucuronidase InhibitionIC50: 17.0 ± 2.5 µM[11]
Trimeric Phloroglucinols (Compounds 26-28)β-Glucuronidase InhibitionIC50: 5.6 to 8.0 µM[11]
Synthetic Phloroglucinol DerivativesAcetylcholinesterase (AChE)Ki: 1.14 - 3.92 nM[8]
Synthetic Phloroglucinol DerivativesButyrylcholinesterase (BChE)Ki: 0.24 - 1.64 nM[8]
Synthetic Phloroglucinol Derivativesα-GlycosidaseKi: 6.73 - 51.10 nM[8]
Synthetic Phloroglucinol DerivativesHuman Carbonic Anhydrase I (hCA I)Ki: 1.80 - 5.10 nM[8]
Synthetic Phloroglucinol DerivativesHuman Carbonic Anhydrase II (hCA II)Ki: 1.14 - 5.45 nM[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activities of phloroglucinols.

Cell Viability and Proliferation Assay (MTS Assay)
  • Objective: To determine the effect of a compound on cell proliferation and viability.

  • Methodology:

    • Cells (e.g., HT-29 colon cancer cells) are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.[3]

    • The cells are then treated with various concentrations of the test compound (e.g., phloroglucinol) for a specified period (e.g., 24 hours).[3]

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent, is added to each well.[3]

    • The plates are incubated to allow viable cells to convert the MTS into a formazan product.

    • The absorbance of the formazan product is measured colorimetrically, which is directly proportional to the number of living cells in the culture.[3]

Apoptosis Detection (DAPI Staining)
  • Objective: To visualize morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation.

  • Methodology:

    • Cells are grown on coverslips and treated with the test compound.

    • After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The fixed cells are then permeabilized (e.g., with 0.1% Triton X-100 in PBS).

    • The cells are stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.[4][14]

    • The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.[4][14]

Western Blot Analysis for Protein Expression
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

    • The protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Akt, p-ERK, Caspase-3).[5]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added to the membrane, and the light emitted is detected, providing a measure of the protein's expression level.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by phloroglucinol and a general experimental workflow for its analysis.

Apoptotic Signaling Pathways Induced by Phloroglucinol

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Phloroglucinol_ext Phloroglucinol Fas Fas Receptor Phloroglucinol_ext->Fas Upregulates FADD FADD Fas->FADD Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 Phloroglucinol_int Phloroglucinol Bcl2 Bcl-2 Family (Altered Ratio) Phloroglucinol_int->Bcl2 Modulates Mito Mitochondrion Bcl2->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Cleavage Apoptosis Apoptosis aCasp3->Apoptosis PARP->Apoptosis

Caption: Phloroglucinol-induced apoptosis signaling pathways.

Inhibition of IGF-1R Signaling by Phloroglucinol

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk Ras/ERK-MAPK Pathway Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R Inhibits PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Survival & Proliferation mTOR->Proliferation1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Proliferation ERK->Proliferation2

Caption: Inhibition of IGF-1R downstream signaling by phloroglucinol.

General Experimental Workflow for Phloroglucinol Derivative Analysis

start Isolate/Synthesize Phloroglucinol Derivative invitro In Vitro Screening (e.g., Cell Viability, Enzyme Inhibition) start->invitro mechanistic Mechanistic Studies (e.g., Western Blot, Gene Expression) invitro->mechanistic Active Compounds invivo In Vivo Models (e.g., Animal Disease Models) mechanistic->invivo data Data Analysis & SAR Studies invivo->data conclusion Identify Lead Compound & Mechanism of Action data->conclusion

Caption: Workflow for analyzing phloroglucinol derivatives.

Hypothesized Mechanism and Future Directions for this compound

Based on the established structure-activity relationships of acylphloroglucinols, we can hypothesize the potential biological activities of this compound.

  • The phloroglucinol core provides the foundational antioxidant and radical-scavenging capabilities.

  • The 4-(2-methylbutyryl) group , an acyl side chain, is likely to be a key determinant of its specific biological activities. The presence of a butyryl or related acyl group has been linked to potent antiplatelet, antibacterial, and enzyme-inhibitory effects in other phloroglucinol derivatives.[4][11] This lipophilic side chain may facilitate membrane interaction, suggesting potential for antimicrobial activity via membrane depolarization or disruption.[1]

  • The 2-methyl group can influence the molecule's lipophilicity and steric properties, potentially modulating its binding affinity for specific enzymes or receptors and thereby fine-tuning its activity and selectivity.

Future Research: The lack of specific data on this compound underscores the need for dedicated investigation. Future studies should aim to:

  • Screen for Biological Activity: Evaluate the compound across a panel of assays for antispasmodic, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

  • Elucidate Specific Mechanisms: For any identified activities, conduct detailed mechanistic studies, including target identification, signaling pathway analysis, and kinetic studies.

  • Conduct Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to understand the contribution of the methyl and methylbutyryl groups to its overall activity profile.

Conclusion

The phloroglucinol scaffold is a versatile platform for the development of therapeutically valuable compounds. The parent molecule, phloroglucinol, exhibits a range of well-documented mechanisms, including smooth muscle relaxation, induction of apoptosis in cancer cells, and antioxidant effects. The addition of acyl and alkyl groups, as seen in the broader class of acylphloroglucinols, can significantly enhance and diversify these biological activities, leading to potent enzyme inhibitors and antimicrobial agents. While the precise mechanism of action for this compound remains an open area for research, the existing knowledge base provides a strong foundation for predicting its potential as a bioactive agent and for guiding its future exploration and development.

References

Methodological & Application

Synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a member of the acylated phloroglucinol family known for their diverse biological activities. This class of compounds has garnered significant interest in drug discovery due to their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Application Notes

This compound and its analogs are valuable compounds for research in several areas:

  • Antimicrobial Drug Discovery: Acylated phloroglucinols have demonstrated notable activity against a range of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanisms of action include disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This dual mechanism may reduce the likelihood of resistance development.

  • Anti-inflammatory Research: Phloroglucinol derivatives have been shown to inhibit key inflammatory mediators.[3] The synthesis of specific analogs like this compound allows for structure-activity relationship (SAR) studies to develop more potent and selective anti-inflammatory agents.

  • Cancer Research: Certain phloroglucinol compounds have exhibited cytotoxic effects against various cancer cell lines. Investigating the biological activity of novel derivatives is a promising avenue for the development of new anticancer therapeutics.

The synthesis of this specific derivative provides a platform for further chemical modifications to explore and optimize its therapeutic potential.

Physicochemical and Characterization Data

Table 1: Physicochemical and Characterization Data for this compound

PropertyValueReference/Note
Molecular Formula C₁₂H₁₆O₄[4]
Molecular Weight 224.25 g/mol Calculated
CAS Number 124598-11-4[4]
Appearance Expected to be a powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Purity ≥98% (Commercially available)[4]
Identification Confirmed by ¹H-NMR[4]
¹H-NMR Data Not available in the public domain-
¹³C-NMR Data Not available in the public domain-
Infrared (IR) Data Not available in the public domain-
Mass Spectrometry Data Not available in the public domain-
Melting Point Not available in the public domain-
Boiling Point Not available in the public domain-

Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-methylphloroglucinol. The following is a representative protocol based on established methods for the acylation of phloroglucinol derivatives.

Reaction Scheme:

G reactant1 2-Methylphloroglucinol product This compound reactant1->product reactant2 2-Methylbutyryl chloride reactant2->product catalyst AlCl₃ catalyst->product solvent Nitrobenzene / Dichloromethane solvent->product

Figure 1: Synthesis of this compound.

Materials and Reagents:

  • 2-Methylphloroglucinol

  • 2-Methylbutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene and anhydrous dichloromethane.

  • Addition of Reactants: To the solvent mixture, add 2-methylphloroglucinol. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions. Stir the resulting suspension for 30 minutes at 0-5 °C.

  • Acylation: Slowly add 2-methylbutyryl chloride to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 2M hydrochloric acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm its structure and purity.

Table 2: Representative Reaction Parameters

ParameterSuggested ValueNote
Molar Ratio (2-Methylphloroglucinol : 2-Methylbutyryl chloride : AlCl₃) 1 : 1.1 : 1.2An excess of the acylating agent and catalyst is often used to drive the reaction to completion.
Solvent System Nitrobenzene / Dichloromethane (1:1 v/v)Nitrobenzene helps in dissolving the reactants and the Lewis acid complex.
Reaction Temperature RefluxThe optimal temperature may vary and should be determined by monitoring the reaction.
Reaction Time 4 - 24 hoursMonitor by TLC for the disappearance of the starting material.
Purification Eluent Hexane : Ethyl Acetate (e.g., 9:1 to 7:3)The exact ratio should be determined by TLC analysis of the crude product.
Expected Yield 40 - 70%This is an estimated yield based on similar acylation reactions of phloroglucinols.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of acylated phloroglucinols is believed to involve multiple mechanisms, primarily targeting the bacterial cell envelope and inducing oxidative stress.

G cluster_0 Acylated Phloroglucinol cluster_1 Bacterial Cell AP This compound Membrane Cell Membrane Disruption AP->Membrane ROS Increased Reactive Oxygen Species (ROS) AP->ROS Death Bacterial Cell Death Membrane->Death Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Damage->Death

Figure 2: Proposed antimicrobial mechanism of acylated phloroglucinols.

As depicted in Figure 2, the lipophilic acyl chain of the phloroglucinol derivative is thought to facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[2] Concurrently, these compounds may promote the generation of reactive oxygen species (ROS) within the bacterial cell, overwhelming its antioxidant defenses and causing damage to essential biomolecules, ultimately leading to cell death.[1]

This multi-targeted approach makes acylated phloroglucinols promising candidates for further investigation as novel antimicrobial agents.

References

Application Notes and Protocols for the Quantification of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol. While specific validated methods for this particular analyte are not widely published, the following methodologies are based on established analytical techniques for phloroglucinol and its derivatives. These protocols serve as a robust starting point for method development and validation.

Introduction

This compound is a phloroglucinol derivative. Phloroglucinols are a class of phenolic compounds found in various natural sources, including plants and brown algae.[1] These compounds and their derivatives are known for a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of products in which it is a component. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is a highly suitable technique for this purpose.[1][2]

Section 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for routine quality control and quantification in relatively simple matrices.

Experimental Protocol

1.1. Sample Preparation (General Protocol)

A general extraction procedure for plant material or other solid samples is as follows:

  • Materials: Dried and powdered sample material, 70-95% Methanol or Ethanol, vortex mixer, ultrasonic bath, centrifuge, 0.45 µm syringe filters, HPLC vials.

  • Procedure:

    • Weigh approximately 1 gram of the dried, powdered sample into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 80% methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid material.[1]

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.[1]

    • Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial. The sample is now ready for analysis.[1]

1.2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5, 2, 5, 10, 20 µg/mL) by serial dilution with the mobile phase.[2]

1.3. HPLC Conditions (Proposed)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is recommended for good separation.

    • Solvent A: 0.1% Phosphoric acid in water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: A UV scan of the standard should be performed to determine the optimal wavelength. Based on the phloroglucinol structure, a wavelength of around 265 nm is a good starting point.[3]

  • Injection Volume: 20 µL.

1.4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.[1]

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for HPLC-DAD methods for phloroglucinol derivatives, which should be established during method validation for this compound.

ParameterTypical Value for PhloroglucinolReference
Linearity (r²)> 0.999[3]
Limit of Detection (LOD)0.22 mg/L[2]
Limit of Quantification (LOQ)0.66 mg/L[2]
Accuracy (% Recovery)89.3–97.3%[2]
Precision (RSD%)< 2%[2]

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices like biological fluids (plasma, urine) and for trace-level quantification.[4][5]

Experimental Protocol

2.1. Sample Preparation (for Biological Fluids)

  • Method: Liquid-Liquid Extraction (LLE) or Protein Precipitation.

  • LLE Protocol:

    • To 200 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.[4]

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.[4]

    • Inject a 5 µL aliquot into the LC-MS/MS system.[4]

2.2. LC-MS/MS Conditions (Proposed)

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 3.5 µm).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Methanol or Acetonitrile with 0.1% Formic acid.

  • Gradient Program: A fast gradient is typically used.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode based on the phenolic nature of the compound.[4][6]

  • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions will need to be determined by infusing a standard solution of this compound.

    • Hypothetical MRM transition: Based on the structure, the deprotonated molecule [M-H]⁻ would be the precursor ion. Product ions would result from fragmentation of the side chains.

2.3. Data Analysis and Quantification

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for LC-MS/MS methods for phloroglucinol in biological matrices.

ParameterTypical Value for Phloroglucinol in PlasmaReference
Linearity Range1.976 - 988.0 ng/mL[4]
LLOQ1.976 ng/mL[4][5]
Accuracy (% DEV)Within ±15%[4]
Precision (RSD%)< 15%[4][5]
Extraction Recovery86.19% - 91.10%[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Inject Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for HPLC-UV/DAD analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS LLE Liquid-Liquid Extraction Plasma->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC Inject ESI ESI Source LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data PeakIntegration Peak Integration (Analyte/IS) Data->PeakIntegration Quantification Concentration Calculation PeakIntegration->Quantification

References

Application Note: HPLC-MS/MS Analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a phloroglucinol derivative with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol .[1][2][3][4][5] Phloroglucinol and its derivatives are of significant interest in the pharmaceutical and natural product sectors due to their wide range of biological activities. Consequently, a robust and sensitive analytical method for the quantification of these compounds is essential for research and drug development. This application note outlines a proposed HPLC-MS/MS method for the analysis of this compound in biological matrices.

Analytical Method

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. This method is based on established protocols for the analysis of the parent compound, phloroglucinol, and is optimized for the specific properties of the target analyte.

Key Method Parameters (Proposed)

ParameterRecommended Condition
HPLC System Standard High-Performance Liquid Chromatography System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) 223.1 [M-H]⁻
Product Ion (m/z) To be determined experimentally (e.g., fragments from the butyryl group)
Internal Standard (IS) A structurally similar compound, such as Resorcinol or another phloroglucinol derivative not present in the sample.

Detailed Experimental Protocol

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the chosen internal standard in a 50:50 mixture of methanol and water.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

2. HPLC Method

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 10 90
    7.0 10 90
    7.1 95 5

    | 10.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Method

  • Ionization Mode: Electrospray Ionization (ESI), Negative. The phenolic hydroxyl groups of the phloroglucinol moiety are expected to readily deprotonate, leading to a strong [M-H]⁻ signal.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Proposed):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 223.1 To be determined To be optimized

    | Internal Standard | Specific to IS | Specific to IS | To be optimized |

  • Gas Temperatures and Flow Rates: To be optimized for the specific instrument used.

Note: The product ions and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 223.1).

Quantitative Data Summary (Proposed)

The following table outlines the expected quantitative performance of the method. These values are illustrative and would need to be confirmed during method validation.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Start stock Prepare Stock & Working Standards start->stock sample_prep Sample Preparation (e.g., Plasma Precipitation) start->sample_prep reconstitution Reconstitute in Mobile Phase sample_prep->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Inject Sample msms MS/MS Detection (ESI-, MRM) hplc->msms integration Peak Integration msms->integration Acquire Data quantification Quantification & Reporting integration->quantification end end quantification->end Final Results

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

References

Application Notes & Protocols: Capillary Zone Electrophoresis for the Separation of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed application note and protocol for the separation and analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol using Capillary Zone Electrophoresis (CZE). This method is adapted from established protocols for the analysis of similar phloroglucinol derivatives and is designed to serve as a robust starting point for method development and validation in research and quality control settings.[1] Phloroglucinols and their derivatives are a class of compounds with diverse biological activities, making their accurate quantification crucial in various stages of drug development and research. CZE offers a powerful analytical technique for this purpose, providing high-efficiency separations, rapid analysis times, and low sample and reagent consumption.[2][3]

Principle of Separation

Capillary Zone Electrophoresis separates analytes based on their differential migration in an electric field. The separation is governed by the charge-to-size ratio of the analytes.[3] In the case of this compound and related compounds, the phenolic hydroxyl groups can be ionized in a basic buffer, imparting a negative charge to the molecule. This allows for its migration towards the anode. The electroosmotic flow (EOF), the bulk flow of the buffer within the capillary, also plays a significant role in the overall migration time of the analyte.[2][4]

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable for this application.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 40 cm (31.5 cm to detector).

  • Reagents:

    • Sodium tetraborate (Borax)

    • Boric acid

    • Sodium hydroxide (for pH adjustment)

    • Methanol (HPLC grade)

    • Water (deionized, 18 MΩ·cm)

    • This compound standard

  • Sample Diluent: Methanol:Water (50:50, v/v)

Preparation of Solutions
  • Running Buffer (25 mM Sodium Borate, pH 9.3):

    • Dissolve 0.953 g of sodium tetraborate decahydrate in approximately 800 mL of deionized water.

    • Adjust the pH to 9.3 with a 1 M sodium hydroxide solution.

    • Bring the final volume to 1 L with deionized water.

    • Filter the buffer through a 0.45 µm filter before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of the sample diluent (Methanol:Water, 50:50).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

CZE Method Parameters

The following table summarizes the recommended starting parameters for the CZE method. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Capillary Fused-silica, 50 µm i.d., 40 cm total length
Running Buffer 25 mM Sodium Borate, pH 9.3
Applied Voltage 25 kV
Injection Mode Hydrodynamic injection at 50 mbar for 5 seconds
Capillary Temperature 25 °C
Detection UV at 214 nm
Sample Diluent Methanol:Water (50:50, v/v)
Sample Preparation

For the analysis of this compound in complex matrices such as biological fluids or plant extracts, a sample cleanup step is recommended to remove interfering substances. Solid-phase extraction (SPE) is a suitable technique for this purpose.[1]

SPE Protocol (General Guidance):

  • Select an appropriate SPE cartridge: A C18 cartridge is a good starting point for the retention of moderately non-polar compounds like acylphloroglucinols.

  • Condition the cartridge: Wash the cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Load the sample: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elute the analyte: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the sample diluent.

Data Presentation

The following tables present hypothetical but expected quantitative data for the CZE analysis of this compound based on the performance of similar methods.[1]

Table 1: System Suitability Parameters

ParameterExpected Value
Migration Time (min) 3 - 5
Theoretical Plates (N) > 100,000
Tailing Factor (T) 0.9 - 1.5
Resolution (Rs) > 2.0 (from adjacent peaks)

Table 2: Method Validation Parameters

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 1.5 - 5 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing A Prepare Running Buffer (25 mM Sodium Borate, pH 9.3) C Condition Capillary A->C B Prepare Standard & Sample Solutions E Inject Sample B->E D Set CZE Method Parameters C->D D->E F Apply Voltage (25 kV) E->F G Detect at 214 nm F->G H Integrate Peak Area G->H I Quantify Analyte H->I

Caption: Workflow for CZE analysis.

Logical Relationship of Separation Principles

G cluster_analyte Analyte Properties cluster_conditions Electrophoretic Conditions cluster_migration Migration Behavior charge Charge velocity Electrophoretic Velocity charge->velocity size Hydrodynamic Radius size->velocity voltage Applied Voltage voltage->velocity eof Electroosmotic Flow time Migration Time eof->time buffer Buffer pH & Concentration buffer->charge buffer->eof velocity->time

Caption: Factors influencing CZE separation.

References

Application Notes and Protocols for the Extraction of 2-Methyl-4-(2-methylbutyryl)phloroglucinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol belongs to the phloroglucinol class of naturally occurring phenolic compounds. These compounds are secondary metabolites found in various plant species, as well as in brown algae and bacteria[1][2]. Phloroglucinol derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties[2]. The extraction and purification of specific phloroglucinol derivatives like this compound are crucial steps for further research and development. This document provides a detailed protocol for the extraction and isolation of this target compound from plant material, based on established methods for similar phloroglucinols.

While specific protocols for this compound are not extensively detailed in publicly available literature, this guide synthesizes methodologies used for analogous compounds found in plant genera such as Eucalyptus and Dryopteris[3][4][5][6].

Application Notes

Plant Material Selection and Preparation

The selection of appropriate plant material is a critical first step. Phloroglucinol derivatives are known to be present in various species of the Eucalyptus and Dryopteris genera[3][6]. It is essential to ensure proper botanical identification of the plant material. The concentration of the target compound can vary depending on the plant part (leaves, rhizomes), geographical location, and season of collection. Once collected, the plant material should be dried (e.g., air-dried or freeze-dried) to a constant weight to prevent enzymatic degradation and microbial growth. The dried material should then be ground into a fine powder to increase the surface area for efficient extraction.

Solvent Selection and Extraction Methods

The choice of solvent is paramount for the successful extraction of phloroglucinol derivatives. Acetone has been effectively used for the extraction of phloroglucinols from Eucalyptus jensenii leaves[3]. Other commonly used organic solvents for extracting phenolic compounds include methanol, ethanol, and ethyl acetate. For less polar phloroglucinol derivatives, solvents like n-hexane may be employed[7].

Several extraction techniques can be applied, each with its advantages and disadvantages:

  • Solid-Liquid Extraction (Maceration): This is a conventional and straightforward method involving soaking the plant material in the chosen solvent for an extended period. It is simple but can be time-consuming and may result in lower extraction yields compared to more advanced methods.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE can significantly reduce extraction time and solvent consumption[8][9].

  • Ultrasound-Assisted Extraction (UAE): Ultrasound waves are used to create cavitation bubbles in the solvent, which collapse near the cell walls, enhancing solvent penetration and mass transfer. UAE is another method to improve extraction efficiency[9].

  • Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of compounds with minimal thermal degradation. It has been successfully used for extracting phloroglucinol derivatives from Hypericum carinatum[7].

Purification and Isolation

Following initial extraction, the crude extract will contain a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate the target compound, this compound.

  • Preliminary Fractionation: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, an aqueous extract can be successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Chromatographic Techniques:

    • Vacuum Liquid Chromatography (VLC): VLC is a useful technique for the initial fractionation of the crude extract. It is a preparative-scale column chromatography method performed under vacuum, allowing for rapid separation[3].

    • Flash Chromatography: This is another preparative column chromatography technique that uses pressure to accelerate the separation process.

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a high-resolution technique essential for the final purification and quantification of the target compound[3][7]. A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with the addition of a small amount of formic or acetic acid to improve peak shape[3].

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a generalized procedure and may require optimization based on the specific plant material and available laboratory equipment.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., Eucalyptus leaves) in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dark, and dry place.

2. Extraction:

  • Weigh 100 g of the dried plant powder and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of acetone to the flask.

  • Seal the flask and macerate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh acetone.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.

3. Preliminary Fractionation (Optional):

  • Suspend the crude acetone extract in 200 mL of distilled water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with 3 x 200 mL of n-hexane, followed by 3 x 200 mL of chloroform, and finally 3 x 200 mL of ethyl acetate.

  • Concentrate each fraction using a rotary evaporator. The target compound is likely to be in the less polar fractions (n-hexane or chloroform).

4. Purification by Vacuum Liquid Chromatography (VLC):

  • Prepare a VLC column with silica gel (TLC grade).

  • Dissolve the most promising fraction from the previous step in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the VLC column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

5. Final Purification by Preparative RP-HPLC:

  • Combine the fractions from VLC that show the presence of the target compound and concentrate them.

  • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

  • Purify the sample using a preparative RP-HPLC system with a C18 column.

  • Use a gradient elution system, for example, a mobile phase of acetonitrile and water (with 0.1% formic acid), starting with a lower concentration of acetonitrile and gradually increasing it.

  • Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the extraction and analysis of similar phloroglucinol compounds.

Compound/ExtractPlant SourceExtraction MethodYield/ConcentrationAnalytical MethodReference
JensenoneEucalyptus jensenii leavesAcetone extraction followed by VLC2.1% yield of >99% pure compound from dried leavesRP-HPLC[3]
Uliginosin B, Cariphenone A & BHypericum carinatum aerial partsSupercritical CO2 Extraction (40°C, 90 bar)Higher selectivity compared to n-hexane macerationHPLC[7]
PhloroglucinolBrown algaeMicrowave-assisted extraction and microbial degradation4-5% yieldNot specified[8]

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow PlantMaterial Plant Material (e.g., Eucalyptus leaves) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., Acetone) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Partitioning (Optional) CrudeExtract->Fractionation VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC Direct Fractionation->VLC Select Fraction Fractions Combined Fractions VLC->Fractions HPLC Preparative RP-HPLC PurifiedCompound Purified this compound HPLC->PurifiedCompound Fractions->HPLC Analysis Purity and Structural Analysis (HPLC, MS, NMR) PurifiedCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note and Protocol: Purification of 2-Methyl-4-(2-methylbutyryl)phloroglucinol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a member of the acylphloroglucinol class of compounds, which are known for their diverse biological activities. Efficient purification of this target molecule is crucial for accurate downstream biological assays and drug development processes. Column chromatography is a fundamental, widely used technique for the purification of organic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Summary

The following table summarizes the typical results obtained from the purification of a 1 gram crude sample of this compound using the protocol described below.

ParameterValue
Crude Sample Weight 1.0 g
Purified Compound Weight 0.85 g
Yield 85%
Purity (by HPLC) >98%
Column Dimensions 40 mm x 400 mm
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate (95:5 to 80:20)
Elution Volume ~1.2 L
Run Time ~3-4 hours

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (40 mm diameter, 400 mm length)

  • Separatory funnel or pump for solvent delivery

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

  • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in the initial mobile phase (Hexane:Ethyl Acetate 95:5). The amount of silica gel should be approximately 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude material).

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand layer. Do not let the column run dry.

3. Sample Preparation and Loading

  • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (2-3 g) and then add the dissolved sample.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude sample adsorbed onto the silica gel. This is the dry loading method.

  • Carefully add the silica-adsorbed sample onto the top of the prepared column.

4. Elution and Fraction Collection

  • Begin the elution with the initial mobile phase, Hexane:Ethyl Acetate (95:5).

  • Gradually increase the polarity of the mobile phase to elute the target compound. A suggested gradient is as follows:

    • Fraction 1-10: Hexane:Ethyl Acetate (95:5) - to elute non-polar impurities.

    • Fraction 11-30: Gradually increase to Hexane:Ethyl Acetate (90:10).

    • Fraction 31-50: Gradually increase to Hexane:Ethyl Acetate (80:20) - the target compound is expected to elute in this range.

  • Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes or vials.

5. Monitoring the Separation

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., Hexane:Ethyl Acetate 85:15).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions that contain the pure desired compound.

6. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

  • Further dry the compound under high vacuum to remove any residual solvent.

  • Determine the weight of the purified compound and calculate the yield.

  • Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Column Packing (Silica Gel Slurry) load_sample Load Sample onto Column prep_column->load_sample prep_sample Sample Preparation (Dry Loading) prep_sample->load_sample elution Gradient Elution (Hexane:Ethyl Acetate) load_sample->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pool Pure Fractions tlc->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation is not effective, consider using a shallower solvent gradient or a different solvent system.

  • Compound Cracks the Column: This can happen if the compound is not fully dissolved during loading or if the solvent polarity is changed too abruptly. Ensure the sample is properly adsorbed for dry loading.

  • No Compound Elutes: The mobile phase may not be polar enough. Gradually increase the proportion of the more polar solvent (ethyl acetate).

References

Application Notes and Protocols: Solubility of 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a phenolic compound of interest in various research and development fields. A fundamental physicochemical property governing its utility in experimental and formulation settings is its solubility in organic solvents. This document provides an overview of the known solubility characteristics of this compound and a detailed protocol for its empirical determination.

Qualitative Solubility Data

This compound has been reported to be soluble in the following organic solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1][2][3]

To enhance solubility, warming the solution to 37°C and employing sonication in an ultrasonic bath is recommended[1].

Quantitative Solubility Data for Phloroglucinol (Reference Compound)

As a proxy, the table below summarizes the approximate solubility of the related compound, phloroglucinol, in several organic solvents. It is crucial to note that these values are for phloroglucinol and the solubility of this compound is expected to differ due to structural variations.

SolventApproximate Solubility (mg/mL)
Ethanol25
Dimethyl Sulfoxide (DMSO)15
Dimethylformamide (DMF)30

Data sourced from Cayman Chemical product information for Phloroglucinol.[4]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the quantitative solubility of this compound in a solvent of interest. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess compound to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial shake Shake at constant temperature (24-48h) seal_vial->shake settle Settle or centrifuge shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

Application Notes and Protocols for In Vitro Bioactivity Assessment of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a member of the acylphloroglucinol class of natural products. Compounds within this class have demonstrated a wide array of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3] These properties make them attractive candidates for further investigation in drug discovery and development. Structurally similar acylphloroglucinols have been shown to modulate key signaling pathways and enzymes involved in various disease processes.[4][5]

This document provides a comprehensive set of detailed protocols for the in vitro evaluation of the bioactivity of this compound. The assays described herein are designed to assess its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Data Presentation: Summary of Potential Bioactivities

The following table summarizes the key in vitro assays recommended for characterizing the bioactivity of this compound. Expected quantitative data for each assay are outlined for clear comparison and interpretation of results.

Bioactivity In Vitro Assay Cell Line / System Key Parameters Measured Positive Control
Anti-inflammatory Nitric Oxide (NO) Production AssayRAW 264.7 MacrophagesIC₅₀ (µM) for inhibition of LPS-induced NO productionParthenolide or L-NMMA
NF-κB Luciferase Reporter AssaySW1353 or HEK293T cellsIC₅₀ (µM) for inhibition of PMA- or TNF-α-induced NF-κB activationParthenolide or Bay 11-7082
Cyclooxygenase (COX-1/2) Inhibition AssayPurified Ovine COX-1/2IC₅₀ (µM) for inhibition of PGE₂ productionCelecoxib (COX-2) or SC-560 (COX-1)
Antioxidant DPPH Radical Scavenging AssayCell-freeEC₅₀ (µg/mL) for DPPH radical scavengingAscorbic Acid or Trolox
Lipid Peroxidation (LPO) AssayRat liver microsomesIC₅₀ (µM) for inhibition of thiobarbituric acid reactive substances (TBARS) formationTrolox or BHT
Anticancer Cell Proliferation (MTT) AssayMCF-7 (Breast), NCI-H460 (Lung), HCT-116 (Colon)GI₅₀ (µM) for growth inhibitionDoxorubicin or Paclitaxel

Experimental Protocols

Anti-inflammatory Activity

This assay determines the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • This compound

  • Parthenolide or L-NMMA (positive control)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control in serum-free DMEM.

  • Remove the culture medium and treat the cells with various concentrations of the test compound for 30 minutes.

  • Stimulate the cells with LPS (5 µg/mL) and incubate for an additional 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value from the concentration-response curve.

experimental_workflow_no_assay start Start: Seed RAW 264.7 cells incubate1 Incubate for 24h start->incubate1 treat Treat with Test Compound incubate1->treat stimulate Stimulate with LPS (5 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % Inhibition and IC50 measure->calculate end_node End calculate->end_node signaling_pathway_nfkb lps LPS / PMA receptor Receptor lps->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IκB Kinase signaling_cascade->ikb_kinase nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression Binds to DNA compound 2-Methyl-4-(2-methylbutyryl) phloroglucinol compound->signaling_cascade Inhibits experimental_workflow_mtt_assay start Start: Seed Cancer Cells incubate1 Incubate for 24h start->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve measure Measure Absorbance at 570 nm dissolve->measure calculate Calculate % Growth Inhibition and GI50 measure->calculate end_node End calculate->end_node

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a derivative of phloroglucinol, a class of naturally occurring phenolic compounds. Phloroglucinol and its derivatives have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.[1][2][3] Several studies have demonstrated the potent cytotoxic effects of various phloroglucinol derivatives against different cancer cell lines.[2][4] The cytotoxic potential of these compounds is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and death.[5]

These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays are fundamental in early-stage drug discovery and toxicological screening, enabling the determination of the compound's effective concentration range and its primary mechanism of inducing cell death. The protocols are designed to be robust and adaptable to various cell lines and laboratory settings.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding cell_culture Cell Line Selection & Culture cell_culture->cell_seeding compound_treatment Treatment with This compound cell_seeding->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) compound_treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7) compound_treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer/Luminometer) viability_assay->data_acquisition cytotoxicity_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination mechanism_elucidation Mechanism of Action Elucidation ic50_determination->mechanism_elucidation

Caption: Experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7][8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well flat-bottom plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • After the incubation, add 100 µL of the solubilization solution to each well.[9]

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.[10][11]

Materials:

  • LDH assay kit

  • Cells treated with this compound as described in the MTT assay protocol.

Protocol:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of the stop solution provided in the kit to each well.[13]

  • Measure the absorbance at 490 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14]

Materials:

  • Caspase-Glo® 3/7 Assay kit or a similar fluorometric/colorimetric kit.

  • Cells treated with this compound as described in the MTT assay protocol.

Protocol (for a luminescent assay):

  • After the treatment period, equilibrate the 96-well plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in caspase activity compared to the vehicle control.

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic phloroglucinol derivatives, a plausible signaling pathway for this compound-induced cytotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[5]

signaling_pathway compound This compound ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed apoptotic signaling pathway.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa2475.3 ± 5.2
4842.1 ± 3.8
7225.6 ± 2.1
A5492488.9 ± 6.5
4855.4 ± 4.7
7238.2 ± 3.3
MCF-724> 100
4889.7 ± 7.1
7265.3 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of Cytotoxicity (LDH Release) and Caspase-3/7 Activity

Cell LineConcentration (µM)% Cytotoxicity (LDH Release) at 48hCaspase-3/7 Activity (Fold Change) at 24h
HeLa1012.5 ± 2.11.8 ± 0.3
5045.8 ± 4.34.2 ± 0.6
10078.2 ± 6.97.5 ± 1.1
A549109.8 ± 1.51.5 ± 0.2
5038.6 ± 3.73.8 ± 0.5
10065.4 ± 5.86.9 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes & Protocols for Phytochemical Analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Methyl-4-(2-methylbutyryl)phloroglucinol as a standard in phytochemical analysis. Due to the limited availability of specific data for this compound, the protocols provided are adapted from established methods for closely related acylated phloroglucinols. Optimization of these methods for this compound is highly recommended.

Introduction

This compound belongs to the class of acylated phloroglucinols, which are plant secondary metabolites known for a variety of biological activities.[1][2] Accurate and precise analytical methods are crucial for the quantification of this compound in plant extracts, herbal formulations, and other biological matrices to ensure quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique for the analysis of phloroglucinol derivatives.[3][4]

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₁₂H₁₆O₄-
Molecular Weight 224.25 g/mol -
Appearance Likely a solid powder[5]
Solubility Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][5]
UV Absorption Expected to have a UV maximum suitable for detection by HPLC-UV/DAD, likely around 230 nm and 280 nm.[3]

Application Notes

This compound can be used as a reference standard for:

  • Quantification in Plant Extracts: To determine the concentration of the compound in crude or purified extracts from various plant sources.

  • Quality Control of Herbal Products: To ensure the consistency and potency of herbal formulations containing this phloroglucinol derivative.

  • Pharmacokinetic Studies: To quantify the compound in biological fluids (e.g., plasma, urine) to study its absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Studies: To identify and quantify metabolites of this compound in biological systems.

  • Bioactivity Screening: As a standard for comparing the biological activity of different extracts or synthetic derivatives. Phloroglucinol derivatives have shown potential as antimicrobial and enzyme inhibitory agents.[2][6]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific application and matrix.

  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to the desired concentration range for calibration.

  • Extraction:

    • Weigh a known amount of dried and powdered plant material.

    • Add a suitable extraction solvent (e.g., methanol, ethanol, or acetone-water mixture).[7]

    • Facilitate extraction using methods like sonication or vortexing for a defined period.

    • Centrifuge the mixture to separate the solid residue from the supernatant.

    • Collect the supernatant. The extraction process can be repeated on the residue to ensure complete extraction, and the supernatants can be pooled.

  • Purification (Optional):

    • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering compounds.

  • Filtration:

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis to remove particulate matter.

This method is a starting point and requires optimization.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[3]
Gradient Elution Start with a lower percentage of B, and gradually increase to elute the compound. A suggested starting gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection Diode Array Detector (DAD) at 230 nm and 280 nm.[3]

For reliable quantitative analysis, the analytical method should be validated according to ICH guidelines. The following table presents typical performance data for HPLC analysis of a related compound, phloroglucinol, which can serve as a target for the validation of a method for this compound.

ParameterPhloroglucinol (Reference Data)
Linearity (r²) > 0.999[3]
Concentration Range 0.5 - 20 mg/L[3]
LOD 0.22 mg/L[3]
LOQ 0.66 mg/L[3]
Recovery 89.3 – 97.3%[3]
Precision (RSD%) < 2%[3]

Visualizations

G General Workflow for Phytochemical Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis PlantMaterial Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol/Ethanol) PlantMaterial->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification using Calibration Curve HPLC->Quantification Standard Standard Solution of This compound Standard->HPLC Validation Method Validation (LOD, LOQ, Linearity, etc.) Quantification->Validation G Hypothetical Anti-Inflammatory Signaling Pathway Inhibition cluster_0 Cellular Response InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) InflammatoryStimulus->Receptor SignalingCascade Downstream Signaling Cascade (e.g., NF-κB pathway) Receptor->SignalingCascade GeneExpression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) SignalingCascade->GeneExpression Inflammation Inflammation GeneExpression->Inflammation Phloroglucinol This compound Phloroglucinol->SignalingCascade Inhibition

References

Application Notes and Protocols for 2-Methyl-4-(2-methylbutyryl)phloroglucinol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct enzyme inhibition studies on 2-Methyl-4-(2-methylbutyryl)phloroglucinol are not extensively available in the public domain. The following application notes and protocols are based on studies of closely related acylphloroglucinol compounds and provide a general framework for investigating the enzyme inhibitory potential of the target compound.

Introduction

Phloroglucinols and their acylated derivatives are a class of naturally occurring phenolic compounds found in various plants and microorganisms.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] this compound belongs to this family of acylphloroglucinols. Research on related compounds, particularly those isolated from hops (Humulus lupulus), has demonstrated inhibitory effects on enzymes such as cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway.[4] Furthermore, the broader class of phloroglucinol derivatives has shown inhibitory activity against a range of other enzymes, including α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrases, and cytochrome P450 enzymes.[5][6][7]

These findings suggest that this compound holds promise as a subject for enzyme inhibition studies, with potential applications in drug discovery and development for inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

Quantitative Data on Related Acylphloroglucinol Enzyme Inhibition

The following table summarizes the inhibitory concentrations (IC50) of various acylphloroglucinol glucosides and related compounds against COX-1. This data provides a comparative baseline for assessing the potential activity of this compound.

CompoundEnzymeIC50 (µM)Source
1-(2-Methylpropanoyl)phloroglucinol-glucopyranoside (1)COX-123.7[4]
1-(2-Methylbutyryl)phloroglucinol-glucopyranoside (2)COX-1> 23.7[4]
1-(3-Methylbutyryl)phloroglucinol-glucopyranoside (3)COX-1> 23.7[4]
5-(2-Methylpropanoyl)phloroglucinol-glucopyranoside (4)COX-158.7[4]
1-(2-Methylpropanoyl)phloroglucinol (Aglycon 5)COX-13.8[4]
PhloroglucinolCOX-13.8[4]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against ovine COX-1.

Materials:

  • This compound (test compound)

  • Ovine COX-1 enzyme (lyophilized powder)

  • Arachidonic acid (substrate)

  • Indomethacin (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Hematin

  • Glutathione

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute the lyophilized COX-1 enzyme in Tris-HCl buffer according to the manufacturer's instructions.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a stock solution of indomethacin in DMSO.

    • Prepare the reaction buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 5 mM glutathione.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the following to each well:

      • Reaction buffer

      • COX-1 enzyme solution

      • Test compound at various concentrations (or positive/negative controls).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection of Prostaglandin E2 (PGE2):

    • The product of the COX-1 reaction, PGE2, can be quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX1 Inhibition Experimental_Workflow A Prepare Reagents (Compound, Enzyme, Substrate) B Set up Assay Plate (Buffer, Enzyme, Compound) A->B C Pre-incubation (15 min at 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Incubation (10 min at 37°C) D->E F Stop Reaction E->F G Quantify Product (PGE2) (e.g., EIA Kit) F->G H Data Analysis (Calculate IC50) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-4-(2-methylbutyryl)phloroglucinol synthesis. The information is based on established principles of Friedel-Crafts acylation of phloroglucinols, a common method for this type of synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of 2-methylphloroglucinol can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Sub-optimal Catalyst: The choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is a common catalyst, it can sometimes lead to side reactions or product decomposition. Consider screening other catalysts.

  • Reaction Conditions: Temperature and reaction time are key parameters. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. A stepwise increase in temperature or prolonged reaction time at a moderate temperature could be beneficial.

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.

  • Poor Reagent Quality: The purity of your starting materials, 2-methylphloroglucinol and 2-methylbutyryl chloride/anhydride, is crucial. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. How can I improve the selectivity of the reaction?

A2: The formation of multiple products is a common challenge in the acylation of highly activated aromatic rings like phloroglucinol. This is often due to polysubstitution, where more than one acyl group is added to the ring.

  • Control Stoichiometry: Carefully control the molar ratio of the acylating agent to the 2-methylphloroglucinol. Using a 1:1 or slightly less than stoichiometric amount of the acylating agent can favor mono-acylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second acylation reaction.

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. A solvent system of nitromethane and dichloromethane has been reported to be effective in the acylation of phloroglucinol.[1]

  • Bulky Acylating Agent: The use of a relatively bulky acylating agent like 2-methylbutyryl chloride may inherently favor mono-acylation due to steric hindrance, but di-acylation can still occur.

Q3: My reaction seems to stop before all the starting material is consumed. What could be the reason for this?

A3: An incomplete reaction can be due to several factors:

  • Catalyst Deactivation: As mentioned, moisture can deactivate the catalyst. Additionally, the product itself, an acylphloroglucinol, can form a complex with the Lewis acid, effectively removing the catalyst from the reaction cycle. Using a stoichiometric amount of the catalyst might be necessary.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Solubility: Ensure that your starting materials are adequately dissolved in the chosen solvent to allow for an efficient reaction.

Q4: What are some alternative, potentially greener, approaches to the synthesis of acylphloroglucinols?

A4: While traditional Friedel-Crafts acylation often relies on strong Lewis acids, greener alternatives have been explored for similar reactions.

  • Heterogeneous Catalysts: The use of solid acid catalysts like silica sulfuric acid (SSA) has been reported for the acylation of phloroglucinol.[2] These catalysts are often reusable and can simplify the workup procedure.

  • Solvent-Free Conditions: Some acylation reactions of phloroglucinol have been successfully carried out under solvent-free conditions, reducing the environmental impact of the synthesis.[2]

  • Biosynthesis: In nature, acylphloroglucinols are synthesized by enzymes.[3][4] While not a straightforward chemical synthesis, exploring biocatalytic methods could be a long-term green alternative.

Quantitative Data Summary

Starting MaterialAcylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
PhloroglucinolAcetic AnhydrideCuSO₄·5H₂OEthyl AcetateRoom Temp8-23 hGood to Excellent[2]
2-AcetylphloroglucinolAcetic AnhydrideBoron trifluoride-etherateNot specifiedNot specifiedNot specified90[5]
PhloroglucinolAcetic AnhydrideSilica Sulfuric Acid (SSA)Solvent-free (Ultrasound)6015-20 min95[2]

Experimental Protocols

Below is a general experimental protocol for the Friedel-Crafts acylation of a phloroglucinol derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Methylphloroglucinol

  • 2-Methylbutyryl chloride (or 2-methylbutyryl anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Nitromethane

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, suspend 2-methylphloroglucinol and anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.

  • Solvent Addition: Add anhydrous nitromethane (at least 1.5 moles per mole of phloroglucinol) to the suspension.

  • Acylating Agent Addition: Cool the mixture in an ice bath and add 2-methylbutyryl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Acylation reagents 1. Add 2-Methylphloroglucinol and AlCl3 to DCM solvent 2. Add Nitromethane reagents->solvent acyl 3. Add 2-Methylbutyryl Chloride solvent->acyl react 4. Reaction at Room Temperature acyl->react quench 5. Quench with Ice and HCl react->quench extract 6. Extraction with Ethyl Acetate quench->extract wash 7. Wash Organic Layers extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify Product dry->purify

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of 2-methylphloroglucinol.

troubleshooting_guide Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents solution_catalyst Screen different Lewis acids. Use stoichiometric amounts. check_catalyst->solution_catalyst No solution_conditions Optimize temperature and time. Monitor with TLC. check_conditions->solution_conditions No solution_reagents Use anhydrous reagents and solvents. Purify starting materials. check_reagents->solution_reagents No

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

"2-Methyl-4-(2-methylbutyryl)phloroglucinol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of 2-Methyl-4-(2-methylbutyryl)phloroglucinol. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at 2-8°C in a tightly sealed container, protected from light, air, and moisture.[1][2] Under these conditions, the expected shelf life is approximately two years.[2] For short-term purposes, such as shipping, the compound is generally stable at room temperature.[1]

Q2: In which solvents is this compound soluble?

The compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2][3][4]

Q3: How should I handle solutions of this compound for experiments?

It is best practice to prepare solutions on the day of use. If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] Generally, these solutions may be usable for up to two weeks.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to minimize condensation.[4]

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on related phloroglucinol compounds, it is susceptible to degradation under oxidative and alkaline conditions.[5][6] The phloroglucinol ring is sensitive to oxidation, which can be a primary degradation route, especially when exposed to air.[6]

Q5: Is this compound sensitive to light or heat?

The parent compound, phloroglucinol, has been shown to be relatively stable under photolytic and dry heat conditions.[5] However, as a precautionary measure, it is always recommended to protect this compound from prolonged exposure to light and high temperatures.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, suggesting potential causes and solutions.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Potential Cause: Degradation of the compound in the stock solution or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to rule out degradation during storage.

    • Check Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could accelerate degradation.

    • pH of Assay Buffer: If your assay buffer is alkaline, consider the possibility of base-catalyzed degradation. If possible, adjust the pH to a more neutral or slightly acidic range, ensuring it does not affect your experimental system.

    • Analytical Verification: Use an analytical technique like HPLC to check the purity and concentration of your stock solution and a sample from your assay medium over time.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Potential Cause: The compound is degrading into one or more new products.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that the compound and its solutions have been stored and handled according to the recommended conditions (2-8°C, protected from light and air).[1]

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, light) to accelerate the formation of degradation products. Analysis of these stressed samples can help identify the peaks corresponding to degradants.

    • Literature on Similar Compounds: Research the degradation products of similar acylphloroglucinols. This may provide clues as to the identity of the unknown peaks. Oxidation products are a common possibility for this class of molecules.[6]

Issue 3: Physical changes in the solid compound (e.g., color change, clumping).

  • Potential Cause: Degradation due to improper storage, likely due to exposure to moisture or air (oxidation).

  • Troubleshooting Steps:

    • Discard and Replace: If physical changes are observed, it is best to discard the material as its purity is compromised.

    • Improve Storage Practices: Ensure the container is tightly sealed and consider storing it in a desiccator within the refrigerator to minimize exposure to moisture and air.

Data and Protocols

Summary of Stability and Storage Data
ParameterRecommendationSource(s)
Storage Temperature 2-8°C (long-term)[1][2]
Storage Conditions In a closed container, away from light and moisture.[1]
Shelf Life ~2 years (under recommended conditions)[2]
Solution Stability Prepare fresh daily; up to 2 weeks at -20°C (as a general guide).[4]
Susceptibility Likely susceptible to oxidation and alkaline conditions.[5][6]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2][3][4]
General Protocol for a Forced Degradation Study

This protocol is a general guideline adapted from studies on phloroglucinol and should be optimized for this compound.[5] The goal is to intentionally stress the compound to understand its degradation profile.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 mins, 1, 4 hours) due to higher expected reactivity.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over several hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24-48 hours. Also, reflux the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Run a dark control in parallel.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile, with UV detection).

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Hypothesized Degradation Pathway

A This compound B Oxidized Degradation Products A->B [O] (e.g., Air, H₂O₂)

Caption: Potential oxidative degradation of the phloroglucinol core.

Experimental Workflow for Stability Testing

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal/Light Stress A->E F Neutralize & Dilute Samples B->F C->F D->F E->F G HPLC / LC-MS Analysis F->G H Identify Degradants & Assess Purity Loss G->H

References

Troubleshooting HPLC peak tailing for "2-Methyl-4-(2-methylbutyryl)phloroglucinol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing for "2-Methyl-4-(2-methylbutyryl)phloroglucinol"

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with its trailing edge being broader or more drawn-out than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Tailing is problematic because it can obscure smaller, adjacent peaks, reduce resolution, and lead to inaccurate peak integration and quantification, thereby compromising the overall accuracy and sensitivity of the analysis.[1]

Q2: What are the most likely causes of peak tailing for this compound?

This compound is a phenolic compound, making it acidic and polar.[3][4][5] The most common causes of peak tailing for this type of analyte are:

  • Secondary Silanol Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol (Si-OH) groups on the surface of silica-based reversed-phase columns.[6][7][8][9] The acidic phenolic hydroxyl groups of your compound can form strong secondary interactions with these active sites, leading to a distorted peak shape.[10]

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical factor for ionizable compounds.[11][12] If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups, the compound will exist in both its ionized (phenoxide) and non-ionized forms. This dual state leads to peak broadening and tailing.[12][13][14]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[10] This can create new active sites that cause tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak asymmetry.[10][15]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volumes, or poorly made connections, can increase dead volume and contribute to peak distortion.[13][15]

Q3: How can I systematically troubleshoot peak tailing for my compound?

A logical, step-by-step approach is the most effective way to identify and solve the root cause of peak tailing. The workflow below outlines a systematic process for troubleshooting. Start by evaluating the mobile phase, as it is often the easiest parameter to adjust, before moving on to column and hardware checks.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) check_mp Step 1: Evaluate Mobile Phase start->check_mp is_ph_optimal Is mobile phase pH low enough (e.g., pH 2.5 - 3.0) to suppress ionization? check_mp->is_ph_optimal adjust_ph Action: Lower mobile phase pH using an appropriate buffer (See Protocol 1) is_ph_optimal->adjust_ph No check_column Step 2: Evaluate Column Health is_ph_optimal->check_column Yes adjust_ph->check_mp Re-evaluate is_column_old Is the column old, contaminated, or showing high backpressure? check_column->is_column_old flush_column Action: Flush column with strong solvent (See Protocol 2) is_column_old->flush_column Yes check_overload Step 3: Check for Sample Overload is_column_old->check_overload No replace_column Action: Replace with a new or base-deactivated column flush_column->replace_column If tailing persists resolved Peak Shape Improved replace_column->resolved is_conc_high Is sample concentration high? check_overload->is_conc_high dilute_sample Action: Dilute sample or reduce injection volume is_conc_high->dilute_sample Yes check_system Step 4: Inspect HPLC System is_conc_high->check_system No dilute_sample->resolved has_dead_volume Are there signs of dead volume (e.g., long tubing, loose fittings)? check_system->has_dead_volume optimize_system Action: Use narrow ID tubing, check all connections has_dead_volume->optimize_system Yes has_dead_volume->resolved No, issue resolved optimize_system->resolved

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Quantitative Data Summary

Effect of Mobile Phase pH on Peak Asymmetry

For an acidic compound like this compound, lowering the mobile phase pH suppresses the ionization of the phenolic hydroxyl groups, minimizing secondary interactions with the silica stationary phase and resulting in a more symmetrical peak. Operating the mobile phase at a pH at least 2 units below the analyte's pKa is recommended.

The table below illustrates the expected impact of adjusting mobile phase pH on the peak asymmetry factor (As).

Mobile Phase pHBuffer System (in aqueous portion)Expected Asymmetry Factor (As)Observation
6.520 mM Phosphate> 2.0Severe tailing. At this pH, the phenolic groups are partially or fully ionized, leading to strong silanol interactions.
4.520 mM Acetate1.6 - 1.9Moderate tailing. The pH is likely close to the analyte's pKa, causing a mixed ionic state.[12]
3.00.1% Formic Acid1.2 - 1.4Minor tailing. Ionization is significantly suppressed, improving peak shape.[6]
2.50.1% Trifluoroacetic Acid (TFA)≤ 1.2Symmetrical peak. At low pH, both the analyte and residual silanols are protonated, minimizing unwanted interactions.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Asymmetry Factor ≤ 1.2) for this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Buffer reagents (e.g., Formic Acid, Trifluoroacetic Acid, Potassium Phosphate)

  • pH meter

  • Your analyte standard

Procedure:

  • Prepare Initial Mobile Phase: Prepare your mobile phase as you normally would. Note the current pH of the aqueous component.

  • Prepare Low pH Aqueous Phase: Prepare a fresh aqueous portion of the mobile phase and adjust the pH downwards. A good starting point is pH 3.0.

    • Example: To 1 L of HPLC grade water, add 1.0 mL of formic acid to achieve a pH of approximately 2.7.

    • Important: Always add the acid/buffer to the aqueous component before mixing with the organic solvent.[14]

  • Equilibrate the System: Flush the HPLC system with the new, lower pH mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.

  • Inject Standard: Inject your standard of this compound and acquire the chromatogram.

  • Analyze Peak Shape: Calculate the Asymmetry Factor (As) or USP Tailing Factor.

  • Further Optimization (if needed): If tailing persists, prepare another mobile phase with a slightly lower pH (e.g., 2.5) and repeat steps 3-5.

  • Finalize Method: Once an acceptable peak shape is achieved, document the final mobile phase composition and pH for future use.

Protocol 2: General HPLC Column Flushing Procedure

Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

Important: Before starting, consult the column manufacturer's guidelines for recommended solvents and pressure limits. Disconnect the column from the detector to avoid contamination.

Procedure (for a standard C18 column):

  • Aqueous Wash: Flush the column with your current mobile phase but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes at a low flow rate (e.g., 0.5 mL/min). This removes precipitated salts.

  • Organic Wash: Increase the organic solvent concentration. Flush the column sequentially with the following solvents for approximately 20 column volumes each:

    • 100% HPLC Grade Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (an effective solvent for removing lipidic contaminants)

  • Return to Initial Conditions: Gradually reintroduce your working mobile phase. Step back down through the solvent sequence in reverse order before re-introducing your buffered mobile phase.

  • Equilibrate and Test: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved. Inject a standard to re-evaluate performance. If peak tailing persists, the column may be permanently damaged and require replacement.

References

Overcoming solubility problems of "2-Methyl-4-(2-methylbutyryl)phloroglucinol" in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for overcoming the solubility challenges associated with "2-Methyl-4-(2-methylbutyryl)phloroglucinol" and related phloroglucinol derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of phloroglucinol, a class of naturally occurring phenolic compounds. Like many hydrophobic molecules, it is expected to have low intrinsic solubility in water and neutral aqueous buffers.[1][2] This poor solubility can lead to significant experimental challenges, including precipitation in stock solutions or assay buffers, which results in unreliable data, underestimated efficacy or toxicity, and poor bioavailability in preclinical studies.[3]

Q2: What is the expected aqueous solubility of this compound?

Q3: Which factors have the greatest impact on the solubility of this compound?

Several factors can significantly influence the solubility of phenolic compounds like this one:

  • pH: As a weak triprotic acid, the phenolic hydroxyl groups can deprotonate at higher pH values, forming more soluble phenolate anions.[7][8] Therefore, solubility is expected to increase in basic buffers.

  • Co-solvents: The presence of water-miscible organic solvents (co-solvents) can dramatically increase solubility by reducing the polarity of the aqueous medium.[9][]

  • Temperature: Solubility typically increases with temperature, although this effect may be less pronounced and should be verified experimentally.

  • Buffer Composition: The type and concentration of salts in the buffer can have a minor impact on solubility (salting-in or salting-out effects).

Troubleshooting Guide: Compound Precipitation

This section addresses common issues related to compound precipitation during experiments.

Issue: My compound precipitated after dilution from an organic stock solution into my aqueous buffer (e.g., PBS, TRIS).

This is a common problem when the final concentration of the organic solvent is too low to maintain the compound in solution.

  • Initial Assessment:

    • Check Final Co-solvent Concentration: Ensure the final percentage of your organic solvent (e.g., DMSO, ethanol) is sufficient. For many compounds, a final concentration of 0.5% to 1% DMSO is a good starting point, but this may need to be optimized.

    • Verify pH: Check the pH of your final buffer. For phenolic compounds, solubility may be higher at a pH above their first pKa (~8.5 for phloroglucinol).[8] If your assay allows, consider using a buffer with a higher pH.

    • Visual Inspection: Observe the nature of the precipitate. Is it crystalline or amorphous? This can give clues about the kinetics of the precipitation.

  • Recommended Solutions:

    • Increase Co-solvent Concentration: If tolerated by your experimental system (e.g., cell line, enzyme), incrementally increase the final concentration of the co-solvent.

    • Use a Different Co-solvent: Some compounds are more soluble in specific solvents. Consider trying ethanol, propylene glycol, or PEG 400 as alternatives to DMSO.[][11]

    • Incorporate a Solubilizing Excipient: For challenging compounds, the use of cyclodextrins can significantly enhance aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective option that forms inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[13][14]

    • pH Adjustment: Prepare a set of buffers with varying pH values (e.g., 7.4, 8.0, 8.5) to determine if solubility is pH-dependent. This is a simple and effective technique for ionizable compounds.[2]

Data Presentation

The following tables provide representative data on common strategies used to enhance the solubility of hydrophobic phenolic compounds.

Table 1: Representative Solubility of a Phloroglucinol Derivative with Various Co-solvents

Buffer System (pH 7.4)Compound Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)< 5
PBS with 1% DMSO25
PBS with 5% DMSO150
PBS with 5% Ethanol110
PBS with 5% PEG 400180

Table 2: Effect of pH and Cyclodextrin on Aqueous Solubility

Buffer SystemCompound Solubility (µg/mL)
Phosphate Buffer (pH 6.5)< 5
Phosphate Buffer (pH 7.4)8
Borate Buffer (pH 8.5)45
Phosphate Buffer (pH 7.4) with 2% HP-β-CD250

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

The shake-flask method is the gold standard for measuring the equilibrium solubility of a compound.[15]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at a set temperature.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps (e.g., 2 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the buffer.[16] The presence of undissolved solid is critical to ensure saturation is reached.[17]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation (e.g., 300 RPM) for 24 to 48 hours to allow the system to reach equilibrium.[17][18]

  • Phase Separation: After incubation, let the vials stand to allow large particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17]

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Analyze the sample to determine the compound's concentration. This concentration represents the equilibrium solubility.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Buffer check_cosolvent Is a co-solvent (e.g., DMSO) present at >0.5%? start->check_cosolvent increase_cosolvent Increase co-solvent concentration (e.g., 1-5%) check_cosolvent->increase_cosolvent No consider_alternatives Consider Alternative Strategies check_cosolvent->consider_alternatives Yes check_assay_tolerance Is the new concentration tolerated by the assay? increase_cosolvent->check_assay_tolerance solution_found Problem Solved check_assay_tolerance->solution_found Yes check_assay_tolerance->consider_alternatives No use_cyclodextrin Strategy 1: Use Cyclodextrin (HP-β-CD) consider_alternatives->use_cyclodextrin adjust_ph Strategy 2: Adjust Buffer pH (if assay permits) consider_alternatives->adjust_ph use_cyclodextrin->solution_found adjust_ph->solution_found G arrow step1 1. Add excess compound to aqueous buffer arrow1 step2 2. Equilibrate (24-48h shaking at constant temp) arrow2 step3 3. Centrifuge to pellet solid arrow3 step4 4. Filter supernatant (0.22 µm) arrow4 step5 5. Dilute & Quantify (HPLC or LC-MS) G stress Cellular Stress (e.g., Oxidants, UV) ros Increased ROS (Reactive Oxygen Species) stress->ros mapk MAPK Pathway (p38, JNK) ros->mapk antioxidant Antioxidant Response ros->antioxidant Induces phloro Phloroglucinol Derivative phloro->ros Scavenges apoptosis Apoptosis phloro->apoptosis Modulates mapk->apoptosis

References

Technical Support Center: Optimizing HPLC Analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of "2-Methyl-4-(2-methylbutyryl)phloroglucinol".

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for the analysis of this compound?

A good starting point for reversed-phase HPLC analysis of this relatively hydrophobic compound is a mobile phase consisting of a mixture of acetonitrile (ACN) and water or methanol (MeOH) and water.[1][2] Given the alkyl substituents on the phloroglucinol core, which increase its hydrophobicity, a higher proportion of the organic solvent will likely be required compared to the analysis of simple phloroglucinol. A reasonable starting gradient could be from 50% to 90% organic solvent over 20-30 minutes.

Q2: What type of HPLC column is most suitable for this analysis?

A C18 column is the most common and generally effective stationary phase for the reversed-phase separation of hydrophobic compounds like this compound.[3] Columns with high carbon loads and end-capping will provide better retention and peak shape by minimizing interactions with residual silanol groups.

Q3: Why is pH control of the mobile phase important for this analysis?

The hydroxyl groups on the phloroglucinol ring are acidic and can ionize depending on the pH of the mobile phase. Phloroglucinol itself is a weak triprotic acid with pKa values around 8.5 and 8.9.[4] The alkyl groups on this compound will influence its pKa values. To ensure consistent retention times and good peak shapes, it is crucial to buffer the mobile phase to a pH that is at least 2 units away from the analyte's pKa. For this compound, working at a lower pH (e.g., pH 2.5-4) will keep the phenolic hydroxyl groups protonated, leading to better retention and symmetric peaks on a C18 column.[1] Phosphoric acid or formic acid are commonly used to adjust the mobile phase to a low pH.[5][6]

Q4: What are the advantages of using acetonitrile versus methanol as the organic modifier?

Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile generally has a lower viscosity, which results in lower backpressure and potentially better column efficiency.[7] It is also a weaker solvent than methanol in reversed-phase chromatography, meaning that a higher percentage of acetonitrile is typically needed to achieve the same retention time as methanol. The choice between the two can also affect the selectivity of the separation for different components in a mixture. It is often beneficial to screen both solvents during method development.

Q5: How can I prepare my sample of this compound for injection?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][9][10] For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is compatible with the mobile phase and is of equal or lesser strength than the initial mobile phase composition to avoid peak distortion.[11][12] A good practice is to dissolve the sample in the initial mobile phase composition or in a small amount of a strong organic solvent like acetonitrile or methanol and then dilute it with the initial mobile phase.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.

ProblemPotential Mobile Phase-Related Cause(s)Suggested Solution(s)
Peak Tailing - Mobile phase pH is too close to the analyte's pKa, causing partial ionization.[13] - Inadequate buffering of the mobile phase. - Secondary interactions with residual silanols on the column packing.- Adjust the mobile phase pH to be at least 2 units below the analyte's pKa (e.g., pH 2.5-3.5) using an appropriate acid like phosphoric acid or formic acid. - Use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites (use with caution as it can affect column lifetime and is not suitable for MS detection).
Peak Fronting - The sample is dissolved in a solvent significantly stronger than the mobile phase.- Dissolve and inject the sample in the initial mobile phase composition. - If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Split Peaks - The injection solvent is much stronger than the mobile phase, causing the sample to spread unevenly at the column inlet.[11][12] - The mobile phase is not adequately buffered, leading to on-column pH changes and multiple analyte forms.[12]- Prepare the sample in the initial mobile phase.[14] - Ensure the mobile phase is properly buffered and the pH is stable. - Degas the mobile phase thoroughly to remove dissolved air, which can also contribute to peak splitting.
Broad Peaks - The mobile phase composition is too strong, leading to very fast elution and insufficient interaction with the stationary phase. - The mobile phase is too weak, resulting in excessive retention and band broadening.[15] - The flow rate is too high or too low.- Optimize the organic solvent percentage in the mobile phase. If peaks are too broad and elute early, decrease the organic content. If they are broad and elute late, increase the organic content. - Experiment with different flow rates to find the optimal balance between analysis time and peak width.
Irreproducible Retention Times - Inconsistent mobile phase preparation.[16] - Degradation of the mobile phase over time. - Insufficient column equilibration with the mobile phase between runs.[16]- Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Degas the mobile phase before use. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run.

Experimental Protocols

Protocol 1: Generic Starting Method for HPLC Analysis of this compound

This protocol provides a general starting point for method development. Optimization will be necessary to achieve the desired separation.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Phloroglucinol and its derivatives typically have UV absorbance maxima around 270-280 nm. Monitor at a suitable wavelength determined by a UV scan of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analyte in acetonitrile or methanol (e.g., 1 mg/mL). Dilute with the initial mobile phase (50:50 water:organic) to the desired concentration.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18, 4.6x150mm, 5µm) start->select_column initial_conditions Establish Initial Conditions - Mobile Phase: ACN/Water or MeOH/Water - Gradient: 50-90% Organic - pH: Acidic (e.g., 0.1% Formic Acid) - Flow Rate: 1.0 mL/min select_column->initial_conditions run_initial Run Initial Experiment initial_conditions->run_initial evaluate_chromatogram Evaluate Chromatogram - Retention Time - Peak Shape - Resolution run_initial->evaluate_chromatogram optimize_gradient Optimize Gradient Slope and Range evaluate_chromatogram->optimize_gradient Not Acceptable optimize_organic Change Organic Modifier (ACN vs. MeOH) evaluate_chromatogram->optimize_organic Poor Selectivity optimize_ph Optimize Mobile Phase pH evaluate_chromatogram->optimize_ph Poor Peak Shape troubleshoot Troubleshoot Issues (Tailing, Splitting, etc.) evaluate_chromatogram->troubleshoot Specific Problems final_method Final Optimized Method evaluate_chromatogram->final_method Acceptable optimize_gradient->run_initial optimize_organic->run_initial optimize_ph->run_initial troubleshoot->optimize_gradient troubleshoot->optimize_ph

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Decision_Tree start Problematic Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting peak_fronting Peak Fronting? start->peak_fronting peak_tailing->peak_splitting No solution_ph Adjust Mobile Phase pH (2 units away from pKa) peak_tailing->solution_ph Yes solution_buffer Increase Buffer Concentration peak_tailing->solution_buffer If pH is correct peak_splitting->peak_fronting No solution_solvent Inject Sample in Initial Mobile Phase peak_splitting->solution_solvent Yes solution_check_system Check for System Leaks and Dead Volume peak_splitting->solution_check_system If solvent is correct peak_fronting->solution_solvent Yes

Caption: Decision tree for troubleshooting common peak shape issues.

References

Minimizing matrix effects in "2-Methyl-4-(2-methylbutyryl)phloroglucinol" LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of "2-Methyl-4-(2-methylbutyryl)phloroglucinol".

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all the components within a sample other than the analyte of interest.[1] For "this compound," which is often analyzed in complex biological matrices like plasma or plant extracts, these components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: How can I identify if my this compound analysis is impacted by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves continuously infusing a standard solution of this compound into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the retention time regions where matrix effects are significant.

  • Post-Extraction Spike: This is a quantitative method where a known amount of the analyte is added to a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). The response is then compared to that of the analyte in a clean solvent at the same concentration. The matrix effect can be calculated using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects for this specific analyte?

A3: A multi-pronged approach is generally the most effective for minimizing matrix effects in the analysis of this compound. This includes:

  • Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring good recovery of the analyte. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended over simpler methods like "dilute and shoot" or protein precipitation, as they provide a cleaner sample extract.

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from the regions of significant matrix effects (as identified by post-column infusion) is a crucial step. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects. If a SIL-IS is not available, a structural analog can be used as an alternative, though it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. The phenolic hydroxyl groups on the phloroglucinol ring are acidic.Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) will ensure the analyte is in its neutral form, leading to better peak shape.
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Consider a column with a different chemistry, such as one with an embedded polar group, to minimize secondary interactions.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the sample preparation method. For LLE, test different organic solvents. For SPE, screen different sorbent types (e.g., C18, mixed-mode).
Analyte degradation.Phloroglucinols can be sensitive to light and oxidation. Protect samples from light and consider adding an antioxidant during sample preparation.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement a more rigorous sample cleanup procedure (SPE is often more reproducible than LLE). The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.
Inconsistent sample collection or storage.Standardize sample handling procedures. Ensure samples are stored at a consistent, low temperature (e.g., -80 °C).
No or Very Low Analyte Signal Significant ion suppression.Perform a post-column infusion experiment to identify regions of severe suppression and adjust chromatography to move the analyte peak. Improve sample cleanup to remove interfering components.
Incorrect mass spectrometer settings.Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and MRM transitions for this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for the specific biological matrix.

  • To 500 µL of the sample (e.g., plasma), add a known amount of internal standard.

  • Add 2 mL of a suitable organic solvent. Based on the solubility of this compound, ethyl acetate is a good starting point.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Method Development for Determining MRM Transitions

Since specific MRM transitions for this compound may not be readily available, this protocol outlines how to determine them.

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Infuse the standard solution directly into the mass spectrometer.

  • Perform a full scan in negative ion mode to identify the deprotonated molecule, [M-H]⁻. For this compound (M.W. 224.25), this precursor ion will be at m/z 223.2.

  • Select the precursor ion (m/z 223.2) and perform a product ion scan to identify the major fragment ions.

  • Based on the product ion scan, select the two most intense and stable fragment ions as the quantifier and qualifier ions for your MRM method.

  • For each MRM transition, optimize the collision energy to maximize the signal intensity of the product ion. This is typically done by performing multiple injections of the standard while varying the collision energy.

  • Once the optimal MRM transitions and collision energies are determined, they can be incorporated into the LC-MS/MS method for quantitative analysis.

Quantitative Data Summary

As specific quantitative data for "this compound" from various matrices is not widely published, the following table provides a template for summarizing validation data that should be generated during method development.

Validation Parameter Acceptance Criteria Example Data (for illustrative purposes)
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent and reproducible85 ± 7%
Matrix Effect (%) Ideally 85-115%92 ± 6%

Visualizations

MatrixEffectWorkflow cluster_problem_id Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome A Inconsistent or Inaccurate Quantitative Results B Post-Column Infusion (Qualitative) A->B Investigate C Post-Extraction Spike (Quantitative) A->C Investigate E Modify Chromatographic Conditions B->E Identify Interference Zones D Optimize Sample Preparation (LLE, SPE) C->D Quantify Suppression/ Enhancement F Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Quantify Suppression/ Enhancement G Accurate and Reproducible Quantification D->G E->G F->G

Caption: Workflow for the identification and mitigation of matrix effects.

FragmentationPathway Precursor [M-H]⁻ m/z 223.2 This compound Fragment1 Proposed Fragment 1 Loss of C4H8 (butene) m/z 167.1 Precursor->Fragment1 CID Fragment2 Proposed Fragment 2 Loss of C5H9O (2-methylbutanoyl radical) m/z 138.1 Precursor->Fragment2 CID

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Sample Preparation of 2-Methyl-4-(2-methylbutyryl)phloroglucinol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective preparation of "2-Methyl-4-(2-methylbutyryl)phloroglucinol" for various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2][3] For biological assays, particularly cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing power and compatibility with most experimental setups.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or 20 mM. This allows for minimal solvent volume when preparing final dilutions in your aqueous assay buffer or cell culture medium, thereby reducing the risk of solvent-induced toxicity. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO that is safe for my cells in an assay?

A3: The final concentration of DMSO in your cell-based assay should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep it at or below 0.1% to avoid any potential cytotoxic effects or unintended biological activity. Always include a vehicle control (culture medium with the same final concentration of DMSO as your test samples) in your experiments to account for any solvent effects.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer.

  • Vortex during dilution: Vortex the aqueous buffer while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations of the compound.

  • Warm the aqueous buffer: Gently warming your buffer to 37°C may help improve solubility.

  • Use a carrier protein: In some cases, adding a small amount of serum (like FBS) to your dilution buffer can help maintain the solubility of hydrophobic compounds.

Q5: How stable is this compound in solution?

A5: Phloroglucinol derivatives can be susceptible to oxidation, which may be accelerated by exposure to light, air, and certain components in culture media.[4][5] It is best to prepare fresh dilutions from your frozen stock solution for each experiment. If long-term incubation is required, it is advisable to assess the stability of the compound in your specific assay medium over the duration of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible assay results. Degradation of the compound in stock or working solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect solutions from light.
Precipitation of the compound in the assay well.Visually inspect wells for precipitation. Re-optimize the dilution protocol (see FAQ Q4). Consider lowering the final concentration of the compound.
High background signal or interference in colorimetric/fluorometric assays. The compound itself may absorb light or fluoresce at the assay wavelength.Run a control with the compound in the assay medium without cells or enzymes to measure its intrinsic signal. Subtract this background from your experimental readings.
Observed cytotoxicity is higher than expected. Cytotoxicity from the solvent (DMSO).Ensure the final DMSO concentration is non-toxic for your specific cell line (ideally ≤ 0.1%). Always include a vehicle control.
Instability of the compound leading to a more toxic byproduct.Assess the stability of the compound in the culture medium over the experimental duration.

Experimental Protocols

Protocol 1: Preparation of this compound for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general guideline. Specific concentrations and incubation times should be optimized for your cell line and experimental objectives.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • 96-well cell culture plates

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound (Molecular Weight: 224.25 g/mol ), add 446 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light.

  • Prepare Intermediate and Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells.

    • Example for a final concentration of 10 µM with 0.1% DMSO:

      • Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of culture medium.

      • Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of culture medium.

  • Cell Treatment:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the old medium and add your prepared working solutions containing different concentrations of the compound.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-treatment control" (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Proceed with the MTT Assay according to the manufacturer's protocol.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay compound Compound Powder stock 10 mM Stock Solution in 100% DMSO compound->stock dmso 100% DMSO dmso->stock intermediate Intermediate Dilution stock->intermediate 1:10 dilution medium Cell Culture Medium medium->intermediate working Final Working Solutions (e.g., 10 µM in 0.1% DMSO) medium->working intermediate->working Serial Dilutions treatment Treatment working->treatment cells Cells in 96-well plate cells->treatment incubation Incubation (24-72h) treatment->incubation readout MTT Readout incubation->readout

Caption: Workflow for preparing this compound for a cell-based assay.

Protocol 2: General Procedure for an Enzyme Inhibition Assay

This protocol provides a general framework. The specific buffer, substrate, and enzyme concentrations, as well as the reaction time and temperature, must be optimized for the particular enzyme being studied.

Materials:

  • Prepared stock solution of this compound in DMSO (see Protocol 1).

  • Enzyme and its specific substrate.

  • Assay buffer (optimized for the enzyme).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Dilutions of the Inhibitor:

    • From your 10 mM stock solution in DMSO, prepare a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay well remains constant and non-inhibitory to the enzyme (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a specific volume of assay buffer, the enzyme solution, and your inhibitor dilution.

    • Positive control (no inhibition): Add assay buffer, the enzyme solution, and the same concentration of DMSO as in the test wells (vehicle control).

    • Negative control (no enzyme): Add assay buffer, the substrate, and the inhibitor at the highest concentration to check for interference.

    • Blank: Add assay buffer only.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Measure the absorbance or fluorescence at regular intervals or at a single endpoint using a microplate reader.

  • Calculate Percentage Inhibition:

    • Inhibition (%) = [1 - (Absorbance of test well - Absorbance of negative control) / (Absorbance of positive control - Absorbance of blank)] * 100

enzyme_inhibition_workflow prep Prepare Inhibitor Dilutions in Assay Buffer setup Set up 96-well plate: - Enzyme - Inhibitor/Vehicle - Buffer prep->setup pre_incubate Pre-incubate at Optimal Temperature setup->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction measure Measure Absorbance/Fluorescence start_reaction->measure calculate Calculate % Inhibition measure->calculate

References

Technical Support Center: Chromatographic Analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of "2-Methyl-4-(2-methylbutyryl)phloroglucinol" and related phloroglucinol derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Question: My chromatogram shows a broad or asymmetric peak for this compound, suggesting potential co-elution. What are the initial steps to diagnose this issue?

Answer:

A broad or asymmetric peak is a common indicator of co-elution, where two or more compounds elute from the column at very similar times.[1] Here’s how you can diagnose the problem:

  • Visual Peak Shape Analysis: Carefully examine your chromatogram for signs of asymmetry, such as peak fronting, tailing, or shoulders. A "shoulder" on a peak is a strong indicator of an unresolved component.[2]

  • Detector-Assisted Peak Purity Analysis:

    • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can assess peak purity by comparing the UV-Vis spectra across the entire peak.[2][3] If the spectra are not identical from the upslope to the downslope, it is likely that another compound is co-eluting.

    • Mass Spectrometry (MS) Detector: With an MS detector, you can examine the mass spectra across the peak. If the mass-to-charge ratio (m/z) values differ across the peak, this confirms the presence of multiple, co-eluting compounds.[2][3]

Question: I have confirmed co-elution in my analysis of this compound. How can I resolve the overlapping peaks?

Answer:

Resolving co-eluting peaks involves adjusting the chromatographic parameters to improve the separation. The resolution of two peaks is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[4] Here is a systematic approach to resolving co-elution:

  • Modify the Mobile Phase: This is often the simplest and most effective first step.

    • Change Solvent Strength: If your peaks are eluting very early (low retention factor), your mobile phase may be too strong. Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation.[2][3]

    • Alter Solvent Type: Switching between different organic solvents (e.g., acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent properties.[3]

    • Adjust pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can significantly impact retention and selectivity.[5] Adding a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is common in the analysis of phloroglucinols to ensure good peak shape and reproducibility.[6][7][8]

  • Adjust the Gradient Program: For complex samples, a gradient elution is often necessary.

    • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) in the region where the co-eluting peaks appear can significantly improve resolution.[4]

    • Introduce Isocratic Segments: Incorporating an isocratic hold in the middle of your gradient can help to separate closely eluting compounds.

  • Change the Stationary Phase (Column): If mobile phase modifications are insufficient, the issue may be with the selectivity of your column.

    • Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.

    • Alternative Stationary Phases: Consider a column with a different stationary phase chemistry altogether. For phloroglucinols, cyano (CN) or phenyl-hexyl columns can offer different selectivity compared to a standard C18 column.[2][3][6]

  • Optimize Temperature and Flow Rate:

    • Lower the Flow Rate: Decreasing the flow rate generally leads to narrower peaks and improved resolution, although it will increase the analysis time.[9]

    • Adjust the Column Temperature: Changing the column temperature can affect selectivity.[9] It is advisable to explore a range of temperatures (e.g., 25°C to 40°C) to see the effect on your separation.[10]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more different compounds in a sample are not fully separated by the chromatography system and elute from the column at the same or very similar times, resulting in overlapping peaks.[1] This can lead to inaccurate identification and quantification of the compounds of interest.

Q2: What are the primary causes of co-elution?

A2: The main causes of co-elution are insufficient differences in the interactions of the analytes with the stationary and mobile phases. This can be due to:

  • Similar Physicochemical Properties: The compounds of interest may have very similar structures, polarity, and size.[3]

  • Inadequate Chromatographic Conditions: The selected column, mobile phase, and other method parameters may not be optimal for the separation.[2]

Q3: Can my sample injection technique cause peak splitting or broadening that looks like co-elution?

A3: Yes, several factors related to sample injection can lead to poor peak shapes that may be mistaken for co-elution:

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause peak distortion and broadening.[1][4] It is always best to dissolve your sample in the initial mobile phase whenever possible.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[1][5] Try reducing the injection volume or the sample concentration.[11]

Q4: Are there any computational methods to resolve co-eluting peaks?

A4: While chromatographic optimization is the preferred approach, computational methods can be used to deconvolute overlapping peaks in the data analysis stage.[12] These methods use mathematical algorithms to fit theoretical peak shapes (e.g., Gaussian or modified Pearson VII functions) to the observed data to estimate the areas of the individual components.[12] However, it is important to recognize that this is a computational solution to a chromatographic problem and may introduce its own set of inaccuracies.[12]

Experimental Protocols

Below are example HPLC methodologies for the analysis of phloroglucinol and its derivatives, which can be used as a starting point for method development to resolve co-eluting peaks of "this compound".

Table 1: HPLC Method Parameters for Phloroglucinol Analysis

ParameterMethod 1Method 2Method 3
Column Supelco Discovery C18 (4.6 x 250 mm, 5 µm)[13]Zorbax (SB-CN) (250 mm x 4.6 mm, 5µm)[6]XTerra RP-C18 (250 x 4.6 mm, 5 μm)[7]
Mobile Phase A 0.05% Phosphoric Acid in Water[13]0.5 g/L H3PO4 (85%) in Water[6]Methanol-10.0 mM Phosphate Buffer, pH 3.7 ± 0.1 (75:25, v/v)[7]
Mobile Phase B Acetonitrile[13]N/A (Isocratic)N/A (Isocratic)
Gradient 0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B[13]IsocraticIsocratic
Flow Rate 0.8 mL/min[13]1.5 mL/min[6]1.0 mL/min[7]
Column Temperature 25°C[13]Ambient[6]Not Specified
Detection Wavelength 230 nm[13]220 nm[6]Not Specified
Injection Volume 10 µL[13]20 µL[6]Not Specified

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

The following diagram illustrates a logical workflow for troubleshooting and resolving co-eluting peaks in your chromatography experiments.

Coelution_Troubleshooting start Start: Co-eluting or Asymmetric Peak Observed diagnose Diagnose Issue start->diagnose peak_shape Visual Peak Shape Analysis (Shoulders, Tailing, Fronting) diagnose->peak_shape Check peak_purity Detector-Assisted Peak Purity (DAD/PDA or MS) diagnose->peak_purity Check confirmed Co-elution Confirmed peak_shape->confirmed peak_purity->confirmed optimize Optimize Chromatographic Method confirmed->optimize mobile_phase Adjust Mobile Phase - Weaken Solvent Strength - Change Solvent Type - Adjust pH optimize->mobile_phase Step 1 gradient Modify Gradient Program - Decrease Slope - Add Isocratic Hold mobile_phase->gradient No Success resolved Peaks Resolved mobile_phase->resolved Success column Change Stationary Phase - Different C18 - Alternative Chemistry (e.g., CN) gradient->column No Success gradient->resolved Success temp_flow Adjust Temperature & Flow Rate - Lower Flow Rate - Vary Temperature column->temp_flow No Success column->resolved Success temp_flow->resolved Success not_resolved Still Not Resolved temp_flow->not_resolved No Success end End: Successful Separation resolved->end not_resolved->optimize Re-evaluate

A systematic workflow for diagnosing and resolving co-eluting peaks.

The Resolution Equation: Key Factors for Separation

The resolution (Rs) between two chromatographic peaks is governed by the interplay of three fundamental factors: Efficiency (N), Selectivity (α), and Retention Factor (k'). Understanding these factors is key to troubleshooting separation issues.

Resolution_Factors Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Depends on Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Depends on Retention Retention Factor (k') (Peak Retention) Resolution->Retention Depends on sub_eff Influenced by: - Column Length - Particle Size - Flow Rate Efficiency->sub_eff sub_sel Influenced by: - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Selectivity->sub_sel sub_ret Influenced by: - Mobile Phase Strength Retention->sub_ret

The relationship between Resolution (Rs) and its key contributing factors.

References

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and Other Phloroglucinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of phloroglucinol derivatives, with a focus on contrasting the potential efficacy of 2-Methyl-4-(2-methylbutyryl)phloroglucinol with other members of this class. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on structurally similar acylphloroglucinols and the parent compound, phloroglucinol, to offer a valuable reference for research and development. The antioxidant capacity is a critical parameter for compounds aimed at mitigating oxidative stress, a key factor in numerous pathological conditions.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of phloroglucinol and its derivatives is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the available data for phloroglucinol and a selection of its acylated and geranylated derivatives.

CompoundAssayIC50 ValueSource
PhloroglucinolDPPH42 ± 1.00 µg/mL[1]
PhloroglucinolDPPH4.48 ± 0.54 μg/mL[2]
PhloroglucinolNitric Oxide Radical Scavenging53.66 ± 1.52 µg/mL[1]
PhloroglucinolHydrogen Peroxide Scavenging52.3 ± 1.52 µg/mL[1]
PhloroglucinolSuperoxide Radical Scavenging102 ± 2.00 µg/mL[1]
PhloroglucinolHydroxyl Radical Scavenging180 ± 3.60 µg/mL[1]
4-Geranyloxy-1-(2-methylbutanoyl)-phloroglucinolLipid Peroxidation (LPO) AssayModerate to strong activity[3]
Diacylphloroglucinol DerivativesVarious Antioxidant AssaysNot specified[4]

Note: Data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the design and replication of experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • A blank containing the solvent and DPPH solution is used as a control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as ferric reducing equivalents.

Signaling Pathway and Experimental Workflow

The antioxidant effects of phloroglucinols are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cellular antioxidant defense system. A key pathway implicated in this process is the Keap1-Nrf2 signaling pathway.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like phloroglucinols, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively bolster the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phloroglucinols Phloroglucinols Keap1 Keap1 Phloroglucinols->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Nrf2_inactive->Ub_Proteasome leads to Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active release & activation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to cluster_nucleus cluster_nucleus Nrf2_active->cluster_nucleus translocation Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

General Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a novel compound like this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay ROS_measurement Intracellular ROS Measurement Western_blot Western Blot (Nrf2, HO-1 expression) ROS_measurement->Western_blot Cell_viability Cell Viability Assay (e.g., MTT) Cell_viability->Western_blot qPCR qPCR (Antioxidant gene expression) Western_blot->qPCR Compound Test Compound (this compound) Compound->DPPH Compound->ABTS Compound->FRAP Compound->ROS_measurement Compound->Cell_viability

Caption: A streamlined workflow for antioxidant activity assessment.

References

A Comparative Guide to the Bioactivity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and Other Acylated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylated phloroglucinols are a diverse class of phenolic compounds found in various plants and microorganisms, renowned for their wide range of biological activities.[1][2] This guide provides a comparative analysis of the bioactivity of a specific acylphloroglucinol, 2-Methyl-4-(2-methylbutyryl)phloroglucinol, against other notable members of this family, supported by experimental data and detailed methodologies.

Comparative Bioactivity of Acylated Phloroglucinols

The bioactivity of acylated phloroglucinols is significantly influenced by the nature and position of their acyl and alkyl substituents. These structural variations impact their efficacy in antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[1][3]

Table 1: Comparative Antimicrobial Activity of Acylated Phloroglucinols

CompoundTarget OrganismBioactivity (MIC in µg/mL)Reference
2,4-Diacetylphloroglucinol (DAPG) Staphylococcus aureus 209P2[4]
Chromobacterium violaceum ATCC 3153248 (MBC)[4]
Escherichia coli K12300 (MBC)[4]
Methicillin-resistant S. aureus (MRSA)3.125[5]
Flavaspidic acid AB Methicillin-resistant S. aureus (MRSA)3.125[5]
Norflavaspidic acid AB Methicillin-resistant S. aureus (MRSA)3.125[5]
Acylphloroglucinol Derivative (A5) Methicillin-resistant S. aureus (MRSA)0.98[6]
Staphylococcus aureus-[6]
Bacillus subtilis-[6]
Staphylococcus albus-[6]
Tomentosenol A -Potent antibacterial activities[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Comparative Anti-inflammatory and Cytotoxic Activities of Acylated Phloroglucinols

CompoundAssayBioactivity (IC50 in µM)Cell LineReference
Diacylphloroglucinol (Compound 2) iNOS Inhibition19.0-[8][9]
NF-κB Inhibition34.0-[8][9]
Alkylated acylphloroglucinol (Compound 4) iNOS Inhibition19.5-[8][9]
NF-κB Inhibition37.5-[8][9]
Littordials A-E Cytotoxicity6.6 - 35.7MDA-MB-231, B16, A549[10]
Attenuatumione C Cytotoxicity10.12SMMC7721[11]
10.56U2OS[11]
Tomentodiones N-T Cytotoxicity-HeLa[12]
Anti-inflammatory-RAW 264.7[12]
Trimeric Phloroglucinols (26-28) β-Glucuronidase Inhibition5.6 - 8.0-[13]

IC50: Half-maximal Inhibitory Concentration; iNOS: Inducible Nitric Oxide Synthase; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells

Table 3: Comparative Antioxidant Activity of Phloroglucinol Derivatives

CompoundAssayBioactivity (IC50)Reference
Lysidiside X Microsomal Lipid Peroxidation12.0 µM[14]
Lysidiside Y Microsomal Lipid Peroxidation11.8 µM[14]
Vitamin E (Positive Control) Microsomal Lipid Peroxidation33.4 µM[14]
Phloroglucinol DPPH Radical Scavenging-[15]
Nitric Oxide Scavenging-[15]

IC50: Half-maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Signaling Pathways and Mechanisms of Action

Acylated phloroglucinols exert their biological effects through various mechanisms. For instance, the anti-inflammatory properties of phloroglucinol are mediated by the regulation of the AMPK/Nrf2/HO-1 signaling pathway.[16][17] Phloroglucinol treatment has been shown to reduce the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), and reactive oxygen species (ROS) in LPS-stimulated macrophages.[16] It also upregulates heme oxygenase-1 (HO-1) expression by inducing the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and activating AMPK.[16]

The antimicrobial action of some derivatives, like 2,4-diacetylphloroglucinol, is associated with the disruption of bacterial barrier structures, leading to increased membrane permeability.[4]

cluster_0 Anti-inflammatory Pathway of Phloroglucinol LPS LPS TLR4 TLR4 LPS->TLR4 activates Inflammatory Mediators Inflammatory Mediators TLR4->Inflammatory Mediators induces AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 activates HO-1 HO-1 Nrf2->HO-1 upregulates HO-1->Inflammatory Mediators inhibits Phloroglucinol Phloroglucinol Phloroglucinol->AMPK activates

Caption: Anti-inflammatory signaling pathway of phloroglucinol.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Antimicrobial Activity Assay (Microdilution Method) [5]

  • Bacterial Strains and Culture: Target bacterial strains (e.g., S. aureus, MRSA) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to reach a specific cell density.

  • Preparation of Test Compounds: The acylated phloroglucinol derivatives are dissolved in a suitable solvent (e.g., methanol:water) to create stock solutions.

  • Microdilution Assay:

    • In a 96-well microplate, serial two-fold dilutions of the test compounds are prepared in the nutrient broth.

    • Each well is inoculated with the bacterial suspension.

    • A positive control (e.g., vancomycin) and a negative control (broth with solvent) are included.

    • The plates are incubated at 37°C for a specified period (e.g., 24 hours).

  • Determination of MIC and MBC:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

    • To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar medium. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

cluster_1 Antimicrobial Susceptibility Testing Workflow A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilution of test compounds in 96-well plate B->C D Incubate at 37°C C->D E Read MIC (visual inspection) D->E F Plate on agar from clear wells E->F G Incubate agar plates F->G H Determine MBC G->H

Caption: General workflow for antimicrobial susceptibility testing.

2. Anti-inflammatory Activity Assay (iNOS and NF-κB Inhibition) [8][9]

  • Cell Culture: RAW 264.7 murine macrophages are cultured in an appropriate medium.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and activation of NF-κB.

  • Treatment: Cells are treated with various concentrations of the acylated phloroglucinol derivatives prior to or concurrently with LPS stimulation.

  • Measurement of NO Production (iNOS activity): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement of NF-κB Activity: NF-κB activation can be assessed using various methods, such as a reporter gene assay where a reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter.

  • Data Analysis: The IC50 values are calculated, representing the concentration of the compound that inhibits 50% of the iNOS or NF-κB activity.

3. Antioxidant Activity Assay (DPPH Radical Scavenging) [15]

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

The bioactivity of acylated phloroglucinols is a promising area of research for the development of new therapeutic agents. The data presented in this guide highlights the potent and varied effects of this class of compounds. While this compound is a specific example, the broader family of acylated phloroglucinols demonstrates significant potential, particularly in the development of novel antimicrobial and anti-inflammatory drugs. Further research, including in vivo studies and elucidation of detailed mechanisms of action, is crucial to fully realize their therapeutic potential.[18]

References

A Comparative Guide to Acetylcholinesterase Inhibitors: Evaluating 2-Methyl-4-(2-methylbutyryl)phloroglucinol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 2-Methyl-4-(2-methylbutyryl)phloroglucinol as an acetylcholinesterase (AChE) inhibitor against established drugs such as Donepezil, Galantamine, and Rivastigmine. Currently, there is a notable absence of publicly available data on the AChE inhibitory activity of this compound. Therefore, this document serves as a foundational resource, outlining the standard methodologies and comparative data points necessary for such an investigation.

Mechanism of Action: The Role of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse.[1][2] In conditions like Alzheimer's disease, lower levels of acetylcholine are observed, leading to impaired cognitive function.[2][3] AChE inhibitors work by preventing this breakdown, thereby increasing the concentration of acetylcholine available to nerve cells.[2] This enhanced cholinergic transmission may temporarily alleviate or stabilize some symptoms of Alzheimer's disease.[2]

Comparative Analysis of Key Acetylcholinesterase Inhibitors

The potency of an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the greater the potency of the inhibitor. The table below summarizes the IC50 values and mechanisms of action for three widely used AChE inhibitors, providing a benchmark for the evaluation of novel compounds.

Compound Chemical Structure AChE IC50 Value Mechanism of Inhibition Key Remarks
This compound Data Not AvailableTo Be DeterminedA phloroglucinol derivative with potential for neuroprotective activity.
Donepezil 8.12 nM (bovine AChE)[4]11.6 nM (human AChE)[4]Reversible, non-competitiveHighly selective for AChE over butyrylcholinesterase (BuChE).[5] It has demonstrated efficacy in improving cognition and/or behavior in individuals with Alzheimer's disease.[6]
Galantamine 0.52 ± 0.04 µg/mL[7]Reversible, competitivePossesses a dual mechanism of action: inhibits AChE and allosterically modulates nicotinic receptors.[8]
Rivastigmine 501 ± 3.08 µM[9][10]Slow-reversible, pseudo-irreversibleA carbamate inhibitor that blocks both AChE and BuChE activity.[5]

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

To determine the AChE inhibitory activity of this compound, a standardized in vitro assay is required. The most common method is the spectrophotometric Ellman's method.[11][12][13]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE.[11] The assay involves two coupled reactions:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[1]

  • The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[14][15]

The rate of yellow color production is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of the reaction.

Materials and Reagents
  • 0.1 M Phosphate Buffer (pH 8.0)[11]

  • 10 mM DTNB solution in phosphate buffer[11]

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water[11]

  • Acetylcholinesterase (AChE) solution

  • Test compound (this compound) and reference inhibitors (Donepezil, Galantamine, Rivastigmine) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well clear, flat-bottom microplate[11]

  • Microplate reader capable of kinetic measurements at 412 nm[11]

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[11]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[11]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test compound solution.[11]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[11]

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[11]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.[11]

  • Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.[11]

  • Calculate the percentage of inhibition: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined from the resulting dose-response curve.[11]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks caption Mechanism of Acetylcholinesterase (AChE) and its Inhibition.

Caption: Mechanism of Acetylcholinesterase (AChE) and its Inhibition.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Enzyme C Add Buffer, AChE, DTNB, and Test Compound to wells A->C B Prepare Test Compounds: - this compound - Reference Inhibitors B->C D Pre-incubate for 10 min at 25°C C->D E Initiate reaction with ATCI D->E F Measure Absorbance at 412 nm (Kinetic Reading) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J caption Experimental Workflow for the Ellman's AChE Inhibition Assay.

Caption: Experimental Workflow for the Ellman's AChE Inhibition Assay.

References

Unveiling the Inhibitory Power: A Comparative Guide to the Enzyme Inhibition Mechanism of 2-Methyl-4-(2-methylbutyryl)phloroglucinol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the enzyme inhibitory mechanism of phloroglucinol derivatives, with a specific focus on providing a validation framework for "2-Methyl-4-(2-methylbutyryl)phloroglucinol." By leveraging experimental data from structurally similar compounds, this document offers insights into potential therapeutic applications and outlines detailed protocols for mechanism-of-action studies.

While specific inhibitory data for "this compound" is not extensively available in public literature, the broader class of phloroglucinol derivatives has demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. This guide will use data from these related compounds to illustrate the potential inhibitory profile of "this compound" and to provide a clear pathway for its experimental validation.

Comparative Inhibitory Potency: Phloroglucinols vs. Standard Inhibitors

Phloroglucinol derivatives have been identified as potent inhibitors of several enzymes, including α-glucosidase, which is crucial for carbohydrate metabolism, and carbonic anhydrase, involved in various physiological processes. The inhibitory activities of these natural compounds are often compared to established drugs to gauge their therapeutic potential.

Target EnzymePhloroglucinol DerivativeInhibition Constant (Kᵢ) / IC₅₀Alternative InhibitorInhibition Constant (Kᵢ) / IC₅₀
α-Glucosidase Novel Phloroglucinol Derivatives6.73-51.10 nM (Kᵢ)[1]AcarbosePotent inhibitor[2]
Acetylcholinesterase (AChE) Novel Phloroglucinol Derivatives1.14-3.92 nM (Kᵢ)[1]TacrineReversible inhibitor[3]
Butyrylcholinesterase (BChE) Novel Phloroglucinol Derivatives0.24-1.64 nM (Kᵢ)[1]TacrineReversible inhibitor[3]
Carbonic Anhydrase I (hCA I) Novel Phloroglucinol Derivatives1.80-5.10 nM (Kᵢ)[1]Acetazolamide (AZA)Standard inhibitor[4]
Carbonic Anhydrase II (hCA II) Novel Phloroglucinol Derivatives1.14-5.45 nM (Kᵢ)[1]Acetazolamide (AZA)Standard inhibitor[4]
β-Glucuronidase Trimeric Phloroglucinols5.6-8.0 μM (IC₅₀)[5]--
Peroxidasin (PXDN) PhloroglucinolNanomolar (IC₅₀)[6]--

Delving into the Mechanism: Experimental Protocols

To validate the enzyme inhibitory mechanism of "this compound," a series of well-defined experiments are necessary. These protocols are designed to determine the potency and the mode of inhibition.

IC₅₀ Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.

Materials and Methods:

  • Enzyme: Purified target enzyme (e.g., α-glucosidase).

  • Substrate: A suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Inhibitor: "this compound" dissolved in an appropriate solvent (e.g., DMSO).

  • Buffer: Reaction buffer specific to the enzyme's optimal pH and ionic strength.

  • Instrumentation: A microplate reader capable of measuring absorbance or fluorescence.

Procedure:

  • A fixed concentration of the enzyme is incubated with varying concentrations of the inhibitor.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction progress is monitored over time by measuring the change in signal (e.g., absorbance).

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinetic Analysis: Elucidating the Mode of Inhibition

Enzyme kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate. The primary modes of inhibition are competitive, non-competitive, uncompetitive, and mixed.[7][8]

Procedure:

  • The initial reaction rates are measured at various substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

  • The data is then plotted using a linear transformation method, most commonly the Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the plot reveals the mode of inhibition:

    • Competitive: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.[7]

    • Non-competitive: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site).[9]

    • Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

    • Mixed: Lines intersect in the second or third quadrant. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities.

Visualizing the Process and Pathway

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

experimental_workflow cluster_screening cluster_potency cluster_mechanism A Compound Library (Phloroglucinol Derivatives) B Single-Point Enzyme Inhibition Assay A->B C Dose-Response Assay B->C D IC50 Value Calculation C->D E Enzyme Kinetic Studies (Varying [S] and [I]) D->E F Lineweaver-Burk Plot Analysis E->F G Determination of Inhibition Mode F->G H Validated Inhibitory Mechanism G->H

Caption: A streamlined workflow for validating the enzyme inhibitory mechanism.

signaling_pathway cluster_lumen cluster_brush_border cluster_absorption Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Increased Blood Glucose Glucose->Bloodstream Inhibitor This compound Inhibitor->AlphaGlucosidase inhibition

References

Unveiling the In Vitro Bioactivity Profile of 2-Methyl-4-(2-methylbutyryl)phloroglucinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, a naturally occurring phloroglucinol derivative found in plants of the Eucalyptus genus. While specific cross-reactivity data for this particular compound across a wide range of standardized assays remains limited in publicly available literature, this document synthesizes the known bioactivities of structurally related phloroglucinols from Eucalyptus species to offer a predictive comparison and guide future research.

Executive Summary

Phloroglucinols are a class of phenolic compounds known for their diverse pharmacological effects. Structurally similar compounds isolated from Eucalyptus species, such as Robustadials, Macrocarpals, and Sideroxylonals, have demonstrated significant in vitro activity in assays for cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens. This guide presents available quantitative data for these related compounds to infer the potential bioactivity profile of this compound and provides detailed experimental protocols for key in vitro assays to facilitate further investigation.

Comparative Bioactivity of Related Phloroglucinols

To provide a framework for understanding the potential cross-reactivity of this compound, the following tables summarize the reported in vitro activities of other well-characterized phloroglucinol derivatives isolated from Eucalyptus species.

Table 1: Cytotoxic Activity of Related Phloroglucinols Against Human Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Robustadial A A549 (Non-small cell lung cancer)TDP2 Inhibition17[1]
DU145 (Prostate cancer)TDP2 Inhibition17[1]
MCF-7 (Breast cancer)TDP2 Inhibition17[1]
HCT-116 (Colorectal adenocarcinoma)TDP2 Inhibition17[1]
Robustadial B Various cancer cell linesTDP2 Inhibition42[1]
Sideroxylonal B HEP2 (Laryngeal carcinoma)Cytotoxicity7.2 (µg/mL)[2]
CaCo (Colonic adenocarcinoma)Cytotoxicity4 (µg/mL)[2]
MCF7 (Breast carcinoma)Cytotoxicity4.4 (µg/mL)[2]
Macrocarpal A HEP2 (Laryngeal carcinoma)Cytotoxicity14.8 (µg/mL)[2]
CaCo (Colonic adenocarcinoma)Cytotoxicity11.4 (µg/mL)[2]
MCF7 (Breast carcinoma)Cytotoxicity7.8 (µg/mL)[2]

Table 2: Antimicrobial Activity of Related Phloroglucinols

CompoundMicroorganismAssay TypeMIC (µM)Reference
Macrocarpal A Bacillus subtilis PCI219Broth Microdilution< 0.2[3]
Staphylococcus aureus FDA209PBroth Microdilution0.4[3]

Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathway and Workflow Diagrams

To visually represent the processes involved in evaluating the bioactivity of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions in Assay Medium Stock->Serial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Serial->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Serial->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Serial->AntiInflammatory IC50 IC50 Calculation Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC NO_Inhibition % NO Inhibition AntiInflammatory->NO_Inhibition

Caption: Experimental workflow for in vitro bioactivity screening.

nfkb_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB iNOS iNOS (NO Production) NFkB->iNOS Transcription NFkB_IkB->NFkB Release Nucleus Nucleus Compound Phloroglucinol Derivative Compound->IKK Inhibition?

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not extensively documented, the bioactivity of structurally related phloroglucinols from Eucalyptus provides a strong rationale for its investigation as a potential cytotoxic and antimicrobial agent. The provided experimental protocols and diagrams offer a foundational framework for researchers to systematically evaluate its in vitro efficacy and mechanism of action. Further studies are warranted to elucidate the specific bioactivity profile of this compound and to determine its potential for therapeutic development.

References

Cytotoxicity comparison of "2-Methyl-4-(2-methylbutyryl)phloroglucinol" on various cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary of Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of several acylphloroglucinol derivatives against various cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] Lower IC50 values indicate higher cytotoxicity.

Compound Name/ReferenceCell LineCell TypeIC50 (µM)
Olympiforin A [3]MDA-MB-231Human Breast Adenocarcinoma2.0 ± 0.3
EJHuman Bladder Carcinoma1.2 ± 0.2
K-562Human Myelogenous Leukemia1.8 ± 0.2
HL-60Human Promyelocytic Leukemia1.5 ± 0.1
HL-60/DOXDoxorubicin-resistant HL-602.1 ± 0.2
HEK-293Human Embryonic Kidney0.9 ± 0.1
EA.hy926Human Endothelial1.4 ± 0.2
Olympiforin B [3]MDA-MB-231Human Breast Adenocarcinoma24.9 ± 2.1
EJHuman Bladder Carcinoma21.3 ± 1.9
K-562Human Myelogenous Leukemia15.8 ± 1.2
HL-60Human Promyelocytic Leukemia12.6 ± 1.1
HL-60/DOXDoxorubicin-resistant HL-6018.4 ± 1.5
HEK-293Human Embryonic Kidney34.0 ± 2.8
EA.hy926Human Endothelial29.5 ± 2.5
Callisalignene G [4]HCT116Human Colon Carcinoma8.51 ± 1.8
Callisalignene H [4]HCT116Human Colon Carcinoma9.12 ± 0.3
Callisalignene I [4]HCT116Human Colon Carcinoma16.33 ± 3.3
Compound 13 (from Horsfieldia irya) [5]HeLaHuman Cervical Carcinoma4.53 ± 0.05 (µg/mL)
HCT116Human Colon Carcinoma4.53 ± 0.16 (µg/mL)
VeroMonkey Kidney (Normal)13.38 ± 0.75 (µg/mL)
Agripinol A-C [6]HCT-116Human Colon CarcinomaMore potent than fluorouracil
MDA-MB-231Human Breast AdenocarcinomaMore potent than fluorouracil
PC-3Human Prostate AdenocarcinomaMore potent than fluorouracil
Garcicowins & Analogues [7][8][9]HT-29Human Colon AdenocarcinomaShowed selective toxicity
HCT116Human Colon CarcinomaShowed selective toxicity
CCD-18CoNormal Colon FibroblastsLess toxic than to cancer cells

Experimental Protocols

The cytotoxicity of the compounds listed above was primarily determined using the MTT assay.[10][11] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[12]

General MTT Assay Protocol
  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[12] Control wells with untreated cells and a known cytotoxic agent are included.[12]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[12][13]

  • Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[11][12]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow of a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Maintain Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (1.5-4h) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Calculation Calculate % Viability & IC50 Absorbance->Calculation

Caption: General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

The precise signaling pathways through which "2-Methyl-4-(2-methylbutyryl)phloroglucinol" may exert cytotoxic effects are currently uncharacterized. Research on other phloroglucinol derivatives suggests various mechanisms, including the induction of apoptosis. For instance, some bicyclic polyprenylated acylphloroglucinols have been observed to cause a degradation of precursor caspase 9, indicating an involvement of the intrinsic apoptosis pathway.[3] A simplified, hypothetical signaling pathway leading to apoptosis is depicted below.

Apoptosis_Signaling_Pathway Compound Acylphloroglucinol Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway.

References

A Head-to-Head Comparison of HPLC and Capillary Electrophoresis for the Analysis of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phloroglucinol derivatives such as 2-Methyl-4-(2-methylbutyryl)phloroglucinol, the choice of analytical technique is critical for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques frequently employed for the analysis of such compounds. This guide provides an objective, data-driven comparison of these two methods, drawing upon established experimental protocols for phloroglucinol and its structurally related acylphloroglucinol derivatives to inform methodology selection and development.

Executive Summary

Both HPLC and CE are viable techniques for the analysis of this compound and related compounds. HPLC, particularly in its reverse-phase mode, is a robust and widely established method, offering excellent reproducibility and straightforward scalability for preparative applications. Capillary Electrophoresis, on the other hand, presents advantages in terms of rapid analysis times, high separation efficiency, and significantly lower solvent consumption, making it a cost-effective and environmentally friendly alternative. The choice between the two will ultimately depend on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation.

Data Presentation: HPLC vs. Capillary Electrophoresis

The following table summarizes the key performance parameters for HPLC and CE based on published data for phloroglucinol and its acyl derivatives. It is important to note that these data are compiled from different studies and a direct comparison for the exact target analyte, this compound, is not available in the current literature. However, the provided data for structurally similar compounds offer valuable insights into the expected performance of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Analyte(s) PhloroglucinolMonoacetylphloroglucinol (MAPG) & 2,4-diacetylphloroglucinol (DAPG)[1]
Linearity Range 1.976 - 988.0 ng/mL[2]10 - 200 µg/mL[1]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 1.976 ng/mL[2]1.2 µg/mL (MAPG), 1.3 µg/mL (DAPG)[1]
Limit of Quantification (LOQ) 1.976 ng/mL[2]Not explicitly stated
Precision (%RSD) Intra-day: 3.22% - 11.0%; Inter-day: 3.74% - 10.2%[2]Not explicitly stated
Accuracy (% Recovery) Intra-day: -3.2% to 2.2%; Inter-day: -5.0% to 1.5% (as % bias)[2]Not explicitly stated
Analysis Time < 5 minutes[2]< 2 minutes[1]

Experimental Protocols

Detailed methodologies for both HPLC and CE are provided below to facilitate the replication and adaptation of these methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated HPLC-MS/MS method for the determination of phloroglucinol in human plasma.[2]

  • Instrumentation: A standard HPLC system coupled with a tandem mass spectrometer.

  • Column: Diamonsil C18(2) analytical column (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 0.02% formic acid in water (80:20, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: Tandem mass spectrometry (MS/MS) with negative electrospray ionization (ESI). The multiple reaction monitoring (MRM) transition for phloroglucinol was m/z 125.0 → 56.9.

Capillary Electrophoresis (CE) Protocol

This protocol is derived from a rapid capillary zone electrophoresis (CZE) method for the analysis of monoacetylphloroglucinol and 2,4-diacetylphloroglucinol.[1]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (total length 33 cm, effective length 24.5 cm, 50 µm inner diameter).

  • Running Buffer: 25 mM sodium tetraborate, pH 9.3.

  • Applied Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (specific parameters not detailed).

  • Detection: UV detection at 214 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and CE analysis of phloroglucinol derivatives.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC Experimental Workflow for Phloroglucinol Analysis.

CE_Workflow cluster_sample_prep_ce Sample Preparation cluster_ce_analysis CE Analysis cluster_data_analysis_ce Data Analysis Sample_CE Sample SPE Solid-Phase Extraction Sample_CE->SPE Injection_CE Inject into CE SPE->Injection_CE Separation_CE Capillary Separation Injection_CE->Separation_CE Detection_CE UV Detection Separation_CE->Detection_CE Quantification_CE Quantification Detection_CE->Quantification_CE

CE Experimental Workflow for Acylphloroglucinol Analysis.

Concluding Remarks

The selection of an analytical method for this compound requires careful consideration of the specific analytical needs. HPLC offers a well-established, robust, and sensitive method, particularly when coupled with mass spectrometry. It is highly suitable for complex matrices and when lower limits of detection are required. Conversely, Capillary Electrophoresis provides a compelling alternative with its high speed, efficiency, and reduced operational costs. The significantly lower consumption of organic solvents also aligns with the growing emphasis on green chemistry principles in analytical laboratories. For high-throughput screening and routine quality control where speed and cost are major factors, CE may be the more advantageous technique. For bioanalytical studies and applications requiring the highest sensitivity and structural confirmation, HPLC-MS/MS remains the gold standard. Researchers are encouraged to evaluate both techniques based on their specific application, available resources, and desired analytical performance.

References

Structure-activity relationship of "2-Methyl-4-(2-methylbutyryl)phloroglucinol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phloroglucinol derivatives, offering insights into their potential as therapeutic agents. While specific SAR data for 2-Methyl-4-(2-methylbutyryl)phloroglucinol is limited in publicly available literature, this document synthesizes experimental data from a range of analogous phloroglucinol compounds to elucidate key structural determinants for biological activity. The information presented is intended to support researchers in the design and development of novel phloroglucinol-based drugs.

Comparative Analysis of Biological Activity

The biological activities of phloroglucinol derivatives are significantly influenced by the nature and position of substituents on the phloroglucinol core. The following table summarizes the inhibitory activities of several synthetic phloroglucinol derivatives against key enzymes, as well as their cytotoxic effects on cancer cell lines.

Table 1: Biological Activity of Selected Phloroglucinol Derivatives

Compound IDStructureTargetActivity (IC₅₀/Kᵢ)Cell LineCytotoxicity (IC₅₀)
Series A Substituted cinnamyl phloroglucinolsAcetylcholinesterase (AChE)Kᵢ: 1.14–3.92 nM[1]--
Butyrylcholinesterase (BChE)Kᵢ: 0.24–1.64 nM[1]--
α-GlycosidaseKᵢ: 6.73–51.10 nM[1]--
Compound C2 Phloroglucinol derivative--MCF-718.49 μM[2]
Compound 2 DiacylphloroglucinoliNOS19.0 µM[3]--
NF-κB34.0 µM[3]--
Compound 4 Alkylated acylphloroglucinoliNOS19.5 µM[3]--
NF-κB37.5 µM[3]--
Agripinol A-C Phloroglucinol derivatives--HCT-116, MDA-MB-231, PC-3More potent than fluorouracil[4]
Garcicowin A-D Polyprenylated acylphloroglucinols--HT-29, HCT116Selectively toxic to cancer cells[5]

Key Structure-Activity Relationship Insights

  • Acyl and Alkyl Groups: The presence and nature of acyl and alkyl substituents on the phloroglucinol ring are critical for activity. Diacyl and alkylated monoacyl derivatives have shown potent anti-inflammatory activity by inhibiting iNOS and NF-κB.[3]

  • Cinnamyl Moieties: The introduction of substituted cinnamyl groups can lead to potent inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glycosidase, with inhibitory constants in the nanomolar range.[1]

  • Polyprenylation: Polyprenylated acylphloroglucinols have demonstrated selective cytotoxicity against cancer cell lines, suggesting this modification may be favorable for developing anti-cancer agents.[5]

  • General Trend: A preliminary SAR analysis suggests that for enzyme inhibition, the presence of a para-substituted phenyl group and a bis-structure can increase the inhibitory activity.[6]

SAR_Phloroglucinol cluster_core Phloroglucinol Core cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Core Phloroglucinol Ring Acyl Acyl/Alkyl Substitution Core->Acyl Addition of Cinnamyl Cinnamyl Moiety Core->Cinnamyl Addition of Prenyl Polyprenylation Core->Prenyl Addition of AntiInflammatory Anti-inflammatory (iNOS/NF-κB Inhibition) Acyl->AntiInflammatory EnzymeInhibition Enzyme Inhibition (AChE, BChE, α-Glycosidase) Cinnamyl->EnzymeInhibition Anticancer Anticancer Activity Prenyl->Anticancer

General Structure-Activity Relationship of Phloroglucinol Derivatives.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to enable replication and further investigation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method.[7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant AChE.[8]

  • Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) as substrate for AChE.

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[7]

  • Phosphate buffer (pH 8.0).

  • Test compounds (phloroglucinol derivatives).

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer (pH 8.0), and 20 µL of DTNB solution.

  • Add 20 µL of AChE or BChE solution to initiate the reaction and incubate for 15 minutes at 25°C.

  • Add 20 µL of the respective substrate solution (ATCI or BTCI) to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.[9]

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate buffer (pH 6.8).

  • Test compounds (phloroglucinol derivatives).

  • Acarbose as a positive control.

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable buffer.

  • In a 96-well plate, mix 50 µL of the test compound solution with 100 µL of α-glucosidase solution in phosphate buffer.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution.

  • Incubate the reaction mixture at 25°C for 5 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[10]

  • Calculate the percentage of inhibition and determine the IC₅₀ values as described for the cholinesterase assays.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.

  • Test compounds (phloroglucinol derivatives).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment relative to an untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_solutions Prepare Reagent Solutions (Enzyme, Substrate, DTNB, Buffer) add_reagents Add Reagents to 96-well Plate (Buffer, Compound, DTNB, Enzyme) prep_solutions->add_reagents prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents incubate1 Incubate add_reagents->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50/Ki Values calc_inhibition->calc_ic50

Workflow for a Typical Enzyme Inhibition Assay.

Conclusion

The presented data highlights the significant potential of phloroglucinol derivatives as a versatile scaffold for drug discovery. The biological activity of these compounds can be finely tuned through chemical modifications, leading to potent and selective inhibitors of various enzymes and effective cytotoxic agents against cancer cells. Further research, including more extensive SAR studies, mechanistic investigations, and in vivo evaluations, is warranted to fully explore the therapeutic potential of this promising class of compounds. The experimental protocols and SAR insights provided in this guide are intended to facilitate these future research endeavors.

References

Comparative In Vivo Efficacy Analysis: A Novel Phloroglucinol Derivative Versus Standard Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the in vivo efficacy of 2-Methyl-4-(2-methylbutyryl)phloroglucinol against standard-of-care anthelmintic drugs, praziquantel and albendazole. This document is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: As of the current literature review, no direct in vivo efficacy studies for "this compound" as an anthelmintic agent have been published. The following comparison is based on the established efficacy of standard drugs and provides a framework for the potential evaluation of this novel phloroglucinol derivative. The therapeutic potential of phloroglucinol derivatives has been suggested by in vitro studies on related compounds.

Efficacy of Standard Anthelmintic Drugs: A Quantitative Summary

The in vivo efficacy of standard anthelmintic drugs, praziquantel and albendazole, has been extensively documented. The following tables summarize key findings from preclinical studies in murine models of schistosomiasis and echinococcosis.

Table 1: In Vivo Efficacy of Praziquantel against Schistosoma Species in Murine Models

Parameter Dosage Regimen Efficacy Outcome Mouse Model
Worm Burden Reduction 400 mg/kgSignificant reduction in male worms[1]S. japonicum infected mice[1]
Worm Burden Reduction Pretreatment48% to 60% reduction[2]S. japonicum infected mice[2]
Liver Egg Count Reduction Pretreatment47% to 73% reduction[2]S. japonicum infected mice[2]
Synergistic Effect 500 mg/kg with vaccinationEnhanced worm reduction[3]S. mansoni infected CBA/Ca mice[3]

Table 2: In Vivo Efficacy of Albendazole against Echinococcus Species in Murine Models

Parameter Dosage Regimen Efficacy Outcome Mouse Model
Cyst Weight Reduction 10 mg/kg/day for 30 days36.4% reduction[4]E. granulosus infected BALB/c mice[4]
Cyst Weight Reduction (Novel Formulation) 10 mg/kg/day for 30 daysUp to 69.0% reduction with sodium salt formulation[4]E. granulosus infected BALB/c mice[4]
Cyst Formation Reduction Combination with atovaquoneSignificant reduction compared to albendazole alone[5]E. multilocularis infected mice[5]
Cyst Weight Reduction Twice daily for 25 daysNo significant difference compared to control[6]E. granulosus infected BALB/c mice[6]
Cyst Number Reduction 1 mg/kg (nanocapsule) for 60 daysSignificant reduction compared to control[7]E. granulosus infected BALB/c mice[7]

Experimental Protocols for In Vivo Efficacy Assessment

A standardized experimental protocol is crucial for the valid assessment of the in vivo efficacy of a novel compound like this compound. Below is a representative methodology for evaluating anthelmintic drug efficacy in a murine model of echinococcosis.

Protocol: Murine Model of Secondary Cystic Echinococcosis

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used.[8]

  • Parasite Inoculation: Echinococcus granulosus protoscoleces are obtained from infected intermediate hosts (e.g., sheep). Protoscolex viability is assessed, and a preparation with >95% viability is used for infection.[8] Mice are inoculated intraperitoneally with approximately 1,500-2,000 live protoscoleces.[7][8]

  • Infection Development: The infection is allowed to establish for a period of 6-9 months to allow for the development of secondary hydatid cysts.[4][8]

  • Treatment Administration:

    • Mice are randomly assigned to a control group (vehicle only) and treatment groups.

    • The test compound (e.g., this compound) and a standard drug (e.g., albendazole) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[8]

    • Drugs are administered orally via gavage at a predetermined dosage and frequency (e.g., 10 mg/kg body weight, once daily for 30 days).[4][8]

  • Efficacy Evaluation:

    • At the end of the treatment period, mice are euthanized.

    • The abdominal cavity is opened, and all hydatid cysts are carefully removed.

    • The total weight and number of cysts per mouse are recorded.[7][8]

    • Efficacy is determined by comparing the mean cyst weight and number in the treated groups to the control group.[4]

    • Further analysis, such as histological examination of the cysts, can provide insights into the drug's effect on the parasite's structural integrity.[4]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel anthelmintic compound.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., BALB/c mice) parasite_prep Prepare Parasite Inoculum (e.g., E. granulosus protoscoleces) animal_model->parasite_prep infection Infect Animals (e.g., Intraperitoneal injection) parasite_prep->infection grouping Randomize into Groups (Control, Standard, Test Compound) infection->grouping drug_admin Administer Treatment (e.g., Oral gavage) grouping->drug_admin euthanasia Euthanize Animals drug_admin->euthanasia cyst_collection Collect and Measure Cysts (Weight, Number) euthanasia->cyst_collection data_analysis Analyze and Compare Data cyst_collection->data_analysis

Caption: A generalized workflow for in vivo anthelmintic drug efficacy testing.

Signaling Pathways of Standard Drugs

The mechanisms of action for praziquantel and albendazole are distinct and target different essential parasite functions.

Praziquantel's Mechanism of Action

Praziquantel's primary mechanism involves the disruption of calcium ion homeostasis in the parasite.[9][10][11]

G PZQ Praziquantel Ca_channel Voltage-gated Ca2+ Channels in Parasite Tegument PZQ->Ca_channel interacts with Ca_influx Rapid Influx of Ca2+ Ca_channel->Ca_influx Contraction Muscle Contraction and Spastic Paralysis Ca_influx->Contraction Tegument_damage Tegumental Damage Ca_influx->Tegument_damage Immune_clearance Exposure of Antigens & Host Immune Clearance Tegument_damage->Immune_clearance

Caption: Praziquantel's proposed mechanism of action in schistosomes.

Albendazole's Mechanism of Action

Albendazole targets the parasite's cytoskeleton, leading to impaired nutrient uptake and energy depletion.[12][13][14]

G ABZ Albendazole beta_tubulin Parasite β-tubulin ABZ->beta_tubulin binds to microtubule_inhibition Inhibition of Microtubule Polymerization beta_tubulin->microtubule_inhibition glucose_uptake Impaired Glucose Uptake microtubule_inhibition->glucose_uptake atp_depletion Glycogen Depletion & Decreased ATP Production glucose_uptake->atp_depletion death Immobilization and Death of Parasite atp_depletion->death

Caption: Albendazole's proposed mechanism of action in helminths.

References

Purity Deep Dive: A Comparative Analysis of Synthesized 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies to confirm the purity of synthesized "2-Methyl-4-(2-methylbutyryl)phloroglucinol," a promising phloroglucinol derivative. We present a comparative analysis with a commercially available alternative, 2,4-Diacetylphloroglucinol, supported by detailed experimental protocols and data interpretation.

Executive Summary of Purity Assessment

The purity of synthesized this compound was rigorously assessed using a multi-pronged analytical approach, consistently demonstrating a high degree of purity. A Certificate of Analysis for a representative batch confirms a purity of ≥98% as determined by ¹H-NMR spectroscopy.[1] For the purpose of this guide, we will compare this with 2,4-Diacetylphloroglucinol, a structurally related and commercially available compound with a reported purity of 97-99.27%.[2][3] The primary analytical techniques employed for purity verification include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Comparative Purity Data

FeatureSynthesized this compound2,4-Diacetylphloroglucinol (Alternative)
Reported Purity ≥98% (by ¹H-NMR)[1]97% to 99.27%[2][3]
Primary Purity Assessment Method ¹H-NMR Spectroscopy[1]HPLC, Elemental Analysis[4][5]
Potential Impurities Starting materials (e.g., phloroglucinol, 2-methylbutyryl chloride), reaction by-products, residual solvents.Starting materials (e.g., 2-acetylphloroglucinol, acetic anhydride), incompletely acetylated phloroglucinol derivatives.[6]

Analytical Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized phloroglucinol derivatives.

Purity Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation & Purity) HPLC->NMR MS Mass Spectrometry (Molecular Weight & Structure) NMR->MS EA Elemental Analysis (Elemental Composition) MS->EA FinalPurity Final Purity Determination EA->FinalPurity Impurity Identification Start Impurity Detected (e.g., by HPLC) LCMS LC-MS Analysis Start->LCMS MS_Data Obtain Mass (m/z) of Impurity LCMS->MS_Data Compare_MW Compare with MW of Potential Impurities MS_Data->Compare_MW NMR_Analysis Isolate Impurity & Perform NMR Compare_MW->NMR_Analysis If mass matches known impurity Structure_Elucidation Elucidate Structure of Impurity NMR_Analysis->Structure_Elucidation Final_ID Impurity Identified Structure_Elucidation->Final_ID

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-4-(2-methylbutyryl)phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe disposal of 2-Methyl-4-(2-methylbutyryl)phloroglucinol, ensuring the safety of personnel and the protection of the environment. The following procedures are based on established safety protocols for the parent compound, phloroglucinol, and should be adapted to meet specific institutional and regulatory requirements.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this compound, which are extrapolated from its parent compound, phloroglucinol. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation or allergic reactions.
Eye Protection Tight-sealing safety goggles or face shieldTo protect against dust particles and splashes, preventing serious eye irritation.[1]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder form to avoid inhalation of dust, which can cause respiratory irritation.[3]
Body Protection Laboratory coat or appropriate protective clothingTo prevent contamination of personal clothing.[1]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental contamination.

Table 2: Spill Cleanup and Containment Procedures

Step Action Key Considerations
1. Evacuate Clear the immediate area of all non-essential personnel.Ensure the safety of individuals not involved in the cleanup.
2. Ventilate Ensure adequate ventilation in the spill area.To minimize the concentration of airborne dust.
3. Contain Cover the spill with a plastic sheet to prevent spreading.[1]This helps to minimize the dispersal of the powder.
4. Collect Carefully sweep or scoop the spilled material into a suitable, labeled, and closed container for disposal.[3][4]Avoid creating dust. Do not use water to clean up the spill as this could lead to environmental contamination.
5. Decontaminate Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.Collect all cleaning materials for proper disposal as chemical waste.
6. Dispose Dispose of the collected material and all contaminated cleaning supplies as hazardous waste.Follow the disposal procedures outlined in Section III.

III. Step-by-Step Disposal Procedure

Proper disposal is critical to prevent environmental harm, as phloroglucinol derivatives can be harmful to aquatic life.[2] Do not discharge this chemical into drains or the environment.[3][4]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated labware and PPE, in a designated, clearly labeled, and sealed hazardous waste container.

  • Ensure the container is compatible with the chemical and is in good condition.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[4]

3. Waste Disposal:

  • All waste must be disposed of through an approved and licensed waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) for phloroglucinol if a specific SDS for the derivative is unavailable.

  • The final disposal method will likely involve incineration at a permitted hazardous waste facility.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

cluster_handling Chemical Handling Workflow start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe weigh Weigh/Handle in Ventilated Area (Fume Hood) ppe->weigh spill_check Spill Occurs? weigh->spill_check cleanup Follow Spill Management Protocol spill_check->cleanup Yes continue_work Continue Experiment spill_check->continue_work No cleanup->weigh end_work Experiment Complete continue_work->end_work

Caption: Workflow for handling this compound.

cluster_disposal Disposal Decision Pathway start_dispose Start: Waste Generation collect Collect Waste in Labeled, Sealed Container start_dispose->collect segregate Segregate from Incompatible Materials collect->segregate store Store in Designated Hazardous Waste Area segregate->store contact_disposal Contact Approved Waste Disposal Contractor store->contact_disposal provide_info Provide Waste Information (SDS) contact_disposal->provide_info end_disposal Arrange for Pickup and Disposal provide_info->end_disposal

Caption: Decision pathway for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.